TMX-3013
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H14BrFN6O3S |
|---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
2-[[5-bromo-2-(4-sulfamoylanilino)pyrimidin-4-yl]amino]-6-fluorobenzamide |
InChI |
InChI=1S/C17H14BrFN6O3S/c18-11-8-22-17(23-9-4-6-10(7-5-9)29(21,27)28)25-16(11)24-13-3-1-2-12(19)14(13)15(20)26/h1-8H,(H2,20,26)(H2,21,27,28)(H2,22,23,24,25) |
InChI Key |
VCPYDRGRPKSEOJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
TMX-3013: A Potent Multi-CDK Inhibitor for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
TMX-3013 has emerged as a significant multi-cyclin-dependent kinase (CDK) inhibitor. Its potent activity against several key cell cycle and transcriptional CDKs makes it a valuable tool for cancer research and a foundational molecule for the development of next-generation targeted therapies, such as proteolysis-targeting chimeras (PROTACs). This document provides a comprehensive overview of the CDK inhibitory profile of this compound, details the experimental methodologies for assessing its activity, and illustrates its mechanism of action within relevant signaling pathways.
CDK Inhibitory Profile of this compound
This compound demonstrates potent inhibitory activity across multiple cyclin-dependent kinases, with IC50 values in the low nanomolar range for several key CDKs. The compound is particularly effective against CDK1, CDK2, and CDK5.[1][2][3][4] Its inhibitory profile is summarized in the table below.
| Target CDK | IC50 (nM) |
| CDK1 | 0.9 |
| CDK2 | <0.5 |
| CDK4 | 24.5 |
| CDK5 | 0.5 |
| CDK6 | 15.6 |
Table 1: Summary of the half-maximal inhibitory concentration (IC50) values of this compound against a panel of cyclin-dependent kinases.[1][2][3][4]
Mechanism of Action and Therapeutic Rationale
Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their downstream substrates, thereby arresting the cell cycle and inhibiting tumor cell proliferation.
The development of multi-CDK inhibitors like this compound is driven by the need to overcome resistance to more selective CDK4/6 inhibitors.[6] Furthermore, this compound has served as a starting point for the creation of PROTACs, such as TMX-2172, which are designed to induce the degradation of specific CDKs, offering a novel and potentially more durable therapeutic strategy.[7][8][9][10]
Experimental Protocols
The determination of the CDK inhibitory profile of a compound like this compound typically involves in vitro kinase assays. While the specific protocol used for this compound is not publicly detailed, a generalized biochemical kinase activity assay protocol based on standard industry practices is provided below. Such assays are designed to measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.
Generalized In Vitro Kinase Inhibition Assay (e.g., TR-FRET or Luminescence-based)
This protocol outlines a typical workflow for determining the IC50 value of an inhibitor against a specific CDK.
Objective: To quantify the in vitro inhibitory activity of this compound against a panel of recombinant CDK/cyclin complexes.
Materials:
-
Recombinant human CDK/cyclin enzymes (e.g., CDK1/CycB, CDK2/CycA, CDK4/CycD1, CDK5/p25, CDK6/CycD1)
-
Kinase substrate (e.g., a peptide derived from a known CDK substrate)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in 100% DMSO)
-
Detection reagents (e.g., LanthaScreen™ Eu-labeled antibody and Alexa Fluor™ tracer for TR-FRET, or ADP-Glo™ reagents for luminescence)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence
Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series.
-
Further dilute the this compound series in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and typically below 1%.
-
Prepare a solution of the CDK/cyclin enzyme in kinase assay buffer.
-
Prepare a solution of the substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
Add the this compound dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the CDK/cyclin enzyme solution followed by the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Signal Detection:
-
Data Analysis:
-
Measure the signal in each well using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to control wells (containing DMSO without inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Context
This compound exerts its effects by inhibiting CDKs that are central to cell cycle progression. The following diagram illustrates the general mechanism of CDK inhibition in the context of the cell cycle.
References
- 1. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK | 2488761-18-6 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of CDK2 and CDK5 Dual Degrader TMX-2172. | Semantic Scholar [semanticscholar.org]
- 10. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
TMX-3013: A Technical Guide to a Potent Multi-CDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-3013 is a potent, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Its ability to inhibit multiple CDKs with nanomolar efficacy has positioned it as a valuable tool in cancer research and a foundational molecule for the development of novel therapeutics, including proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of this compound.
Chemical and Physical Properties
This compound is a solid compound with the chemical formula C17H14BrFN6O3S.[1][2] A summary of its key chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2488761-18-6 | [1][2] |
| Molecular Formula | C17H14BrFN6O3S | [1][2] |
| Molecular Weight | 481.30 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
Biological Activity and Mechanism of Action
This compound functions as an ATP-competitive inhibitor of several cyclin-dependent kinases. By binding to the ATP pocket of these enzymes, it prevents the phosphorylation of their target substrates, thereby arresting the cell cycle. The inhibitory potency of this compound against a panel of CDKs is detailed in the table below.
| Target | IC50 (nM) | Reference |
| CDK1 | 0.9 | [1][2] |
| CDK2 | <0.5 | [1][2] |
| CDK4 | 24.5 | [1][2] |
| CDK5 | 0.5 | [1][2] |
| CDK6 | 15.6 | [1][2] |
Cell Cycle Signaling Pathway
The following diagram illustrates the points of intervention of this compound in the cell cycle through its inhibition of various CDKs.
References
TMX-3013: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-3013 is a potent, multi-cyclin-dependent kinase (CDK) inhibitor that has emerged from the optimization of pan-CDK inhibitors. While not developed as a clinical candidate itself, it has served as a crucial chemical probe and a foundational scaffold for the development of next-generation targeted therapies, including proteolysis-targeting chimeras (PROTACs) and other specialized chemical biology tools. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development history of this compound, based on available scientific literature.
Discovery and Lead Optimization
This compound was developed as an analog of the pan-CDK inhibitor, TMX-2039. The primary goal of the optimization program was to enhance selectivity for specific CDK isoforms. The development of this compound is described in the context of creating more selective agents for targeted protein degradation.[1]
The lead optimization process involved modifications to the TMX-2039 scaffold. One key structural change was the replacement of a piperidine (B6355638) ring with a phenyl ring, which was found to retain potent activity.[1] This modification, among others in a series of analogs, led to the identification of this compound as a multi-CDK inhibitor with a distinct selectivity profile compared to its parent compound.[1]
Structure-Activity Relationship (SAR)
The development of this compound from TMX-2039 was part of a broader SAR study aimed at improving CDK selectivity. The replacement of the piperidine ring in TMX-2039 analogs with a phenyl group in this compound and related compounds resulted in retained inhibitory activity.[1] This suggests that the phenyl group can effectively occupy the same binding pocket as the piperidine, while potentially offering different steric and electronic interactions that influence selectivity across the CDK family.
Mechanism of Action
This compound is a non-covalent inhibitor of multiple cyclin-dependent kinases.[1] CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes. By binding to the ATP-binding pocket of these enzymes, this compound prevents the phosphorylation of their downstream substrates, thereby inhibiting their catalytic activity.
The following diagram illustrates the general mechanism of CDK inhibition.
References
TMX-3013: A Multi-CDK Inhibitor and Precursor to a Targeted Protein Degrader with Activity in Ovarian Cancer
Introduction to TMX-3013 and its Mechanism of Action
This compound is a small molecule inhibitor that targets multiple members of the CDK family, which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has been shown to inhibit CDK1, CDK2, CDK4, CDK5, and CDK6 with high potency.[1][2] The inhibitory activity of this compound against these kinases disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation.
The primary mechanism of action for this compound is competitive inhibition of the ATP-binding pocket of CDKs. By occupying this site, this compound prevents the phosphorylation of key substrate proteins, such as the retinoblastoma protein (Rb), which are essential for cell cycle transitions, particularly from the G1 to the S phase.
From Multi-CDK Inhibitor to a Targeted Degrader: The Development of TMX-2172
Recognizing the potential for enhanced selectivity and efficacy, researchers utilized this compound as a scaffold to develop TMX-2172, a dual degrader of CDK2 and CDK5.[3] This was achieved by linking this compound to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, creating a heterobifunctional molecule known as a PROTAC.[3] TMX-2172 functions by simultaneously binding to both CDK2/5 and the CRBN E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target CDKs.[3] This targeted protein degradation offers a distinct advantage over simple inhibition, as it eliminates the entire protein rather than just blocking its active site.
Demonstrated Activity in Ovarian Cancer
The most significant evidence of anti-cancer activity stemming from the this compound chemical backbone comes from studies on its derivative, TMX-2172, in ovarian cancer. Specifically, research has highlighted the OVCAR8 ovarian cancer cell line, which is characterized by high expression of CCNE1, as being particularly sensitive to TMX-2172.[3] The anti-proliferative effects in these cells were shown to be dependent on the degradation of CDK2.[3] This suggests that cancers with an addiction to the CDK2/Cyclin E1 axis may be prime candidates for therapies derived from the this compound scaffold.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against various cyclin-dependent kinases.
| Kinase | IC50 (nM) |
| CDK1 | 0.9 |
| CDK2 | <0.5 |
| CDK4 | 24.5 |
| CDK5 | 0.5 |
| CDK6 | 15.6 |
| Data sourced from publicly available information.[1][2] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol):
A representative protocol for determining the IC50 values of a kinase inhibitor like this compound would involve a radiometric or fluorescence-based assay.
-
Reagents: Recombinant human CDK/cyclin complexes, appropriate substrate (e.g., Histone H1 for CDK1/Cyclin B, Rb-CTF for CDK4/Cyclin D1), ATP (with a radiolabeled γ-32P-ATP or a modified ATP for fluorescent detection), kinase buffer, and the test compound (this compound) at various concentrations.
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by the addition of a strong acid or a chelating agent.
-
The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is read on a plate reader.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (General Protocol for TMX-2172):
To assess the anti-proliferative activity of TMX-2172 in the OVCAR8 cell line, a standard colorimetric or fluorescence-based assay would be employed.
-
Cell Culture: OVCAR8 cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of TMX-2172 or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
A reagent such as MTT, resazurin, or a commercially available kit (e.g., CellTiter-Glo®) is added to the wells. These reagents measure metabolic activity, which is proportional to the number of viable cells.
-
The absorbance or fluorescence is measured using a plate reader.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated by plotting the percentage of viable cells against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
The development and mechanism of action of TMX-2172, derived from this compound, can be visualized through the following diagrams.
Caption: Development of TMX-2172 from this compound.
Caption: Mechanism of action of TMX-2172.
Conclusion
While this compound itself has not been the subject of extensive clinical investigation in various cancers, its importance as a chemical scaffold is undeniable. The development of the CDK2/5 degrader, TMX-2172, and its demonstrated activity in ovarian cancer cell lines overexpressing CCNE1, highlights a promising therapeutic strategy. Future research may focus on expanding the application of TMX-2172 or similar PROTACs derived from the this compound backbone to other cancer types where the CDK2/Cyclin E1 axis is a key driver of tumorigenesis. The targeted degradation approach offers a potential avenue to overcome some of the limitations of traditional small molecule inhibitors, paving the way for more effective and selective cancer therapies.
References
TMX-3013: A Potent Pan-CDK Inhibitor as a Foundational Tool for Probing Cyclin-Dependent Kinase Biology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. TMX-3013 is a potent, multi-CDK inhibitor that has emerged as a valuable research tool for studying CDK biology. Its broad-spectrum activity against several key CDKs allows for the interrogation of their roles in various cellular contexts. Furthermore, this compound has served as a crucial chemical scaffold in the development of more advanced targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs), highlighting its significance in drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its use, and its application in the generation of novel therapeutic modalities.
Quantitative Data: Inhibitory Profile of this compound and Related Compounds
This compound exhibits potent inhibitory activity against a range of cell cycle and transcriptional CDKs. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound and its precursor, TMX-2039, providing a comparative view of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound against a Panel of Cyclin-Dependent Kinases
| CDK Target | IC50 (nM) |
| CDK1/cyclin B | 0.9 |
| CDK2/cyclin A | <0.5 |
| CDK4/cyclin D1 | 24.5 |
| CDK5/p25 | 0.5 |
| CDK6/cyclin D1 | 15.6 |
Data compiled from multiple sources.[1][2]
Table 2: Comparative In Vitro Inhibitory Activity (IC50) of TMX-2039
| CDK Target | IC50 (nM) |
| CDK1/cyclin B | 2.6 |
| CDK2/cyclin A | 1.0 |
| CDK4/cyclin D1 | 52.1 |
| CDK5/p25 | 0.5 |
| CDK6/cyclin D1 | 35.0 |
| CDK7/cyclin H | 32.5 |
| CDK9/cyclin T1 | 25.0 |
TMX-2039 is a pan-CDK inhibitor from which this compound was derived.[3][4]
Signaling Pathways and Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their downstream substrates. This action leads to cell cycle arrest and can induce apoptosis. The diagram below illustrates the central role of CDKs in cell cycle progression and how inhibitors like this compound can block these transitions.
Caption: Inhibition of CDK signaling pathways by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Biochemical Kinase Assay (Radiometric)
This protocol describes a radiometric filter binding assay to determine the IC50 of this compound against specific CDK/cyclin complexes.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin A)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate peptide (e.g., Histone H1)
-
[γ-33P]ATP
-
Cold ATP
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant CDK/cyclin complex, and substrate peptide.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and cold ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with wash buffer to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Assay: Western Blot for CDK Downstream Target Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of a known CDK substrate, such as the Retinoblastoma protein (Rb), in cultured cells.
Materials:
-
Human cancer cell line (e.g., OVCAR8)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total protein and a loading control (e.g., GAPDH) to ensure equal protein loading.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cells by measuring cellular ATP levels.
Materials:
-
Human cancer cell line
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Application of this compound in PROTAC Development
This compound's potent and specific binding to CDKs makes it an excellent "warhead" for the design of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound has been utilized as the CDK-binding ligand in the development of the CDK2 and CDK5 dual degrader, TMX-2172.
Caption: Logical workflow of this compound's use in PROTAC synthesis.
Conclusion
This compound is a potent and versatile tool for the investigation of CDK biology. Its well-characterized inhibitory profile against multiple CDKs provides a solid foundation for studying their roles in cell cycle control and other cellular processes. The detailed experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own studies. Furthermore, the successful application of this compound as a key component in the development of the PROTAC degrader TMX-2172 underscores its importance as a foundational molecule in the ongoing quest for novel and more effective cancer therapeutics. As research into CDK biology continues to evolve, this compound will undoubtedly remain a valuable asset to the scientific community.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of CDK2 and CDK5 Dual Degrader TMX-2172. | Semantic Scholar [semanticscholar.org]
- 4. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
TMX-3013: A Potent CDK Inhibitor Fueling the Development of Targeted Protein Degraders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of oncology drug discovery, the development of highly selective and potent therapeutic agents remains a paramount objective. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are critical regulators of cell cycle progression and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. TMX-3013 has emerged as a potent, multi-CDK inhibitor that has garnered significant interest not as a standalone therapeutic, but as a crucial component in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of this compound and its pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on the derivative degrader, TMX-2172.
This compound: A Multi-CDK Inhibitor Warhead
This compound is a small molecule inhibitor that demonstrates potent activity against several members of the CDK family. Its primary role in recent drug development efforts has been to serve as a "warhead"—the component of a PROTAC that binds to the target protein. By incorporating this compound into a heterobifunctional PROTAC molecule, researchers can hijack the cell's natural protein disposal system to selectively eliminate specific CDKs.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against various CDK-cyclin complexes has been characterized through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target CDK | IC50 (nM) |
| CDK1 | 0.9[1] |
| CDK2 | <0.5[1] |
| CDK4 | 24.5[1] |
| CDK5 | 0.5[1] |
| CDK6 | 15.6[1] |
From Inhibitor to Degrader: The Genesis of TMX-2172
The development of PROTACs represents a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology. A PROTAC molecule consists of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
In the case of TMX-2172, this compound serves as the warhead targeting CDKs.[2] This is connected via a polyethylene (B3416737) glycol (PEG) linker to thalidomide, a well-known recruiter of the Cereblon (CRBN) E3 ligase.[2] This design facilitates the formation of a ternary complex between the target CDK, TMX-2172, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the CDK.
Mechanism of Action: PROTAC-mediated Degradation
The general mechanism of action for a PROTAC like TMX-2172 is a catalytic process that can be broken down into several key steps.
Caption: General mechanism of PROTAC-mediated protein degradation.
Quantitative Data: TMX-2172 Inhibitory and Degradation Activity
TMX-2172 has been shown to be a potent degrader of CDK2 and CDK5.[3] While retaining low nanomolar inhibitory activity against its primary targets, its key advantage lies in its ability to induce their degradation.
| Compound | Target CDK | IC50 (nM) |
| TMX-2172 | CDK2 | 6.5[4] |
| TMX-2172 | CDK5 | 6.8[4] |
In Jurkat cells, TMX-2172 induced the degradation of CDK2 at a concentration of 250 nM, while other CDKs such as CDK1, CDK4, and CDK6 were not affected.[2] This degradation was confirmed to be CRBN-dependent.[2]
Signaling Pathways and Cellular Consequences
CDKs are central to the regulation of the cell cycle. The degradation of specific CDKs by PROTACs like TMX-2172 can have profound effects on cell proliferation and survival, particularly in cancer cells that are dependent on the activity of these kinases.
Caption: Simplified overview of CDK-mediated cell cycle control and the point of intervention for TMX-2172.
The degradation of CDK2 by TMX-2172 is particularly significant in cancers with high expression of Cyclin E1 (CCNE1), where it has been shown to have potent anti-proliferative activity.[3] The dual degradation of CDK5, a kinase primarily active in post-mitotic neurons but also implicated in some cancers, suggests a broader potential therapeutic window for TMX-2172.[3][5]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 values of compounds like this compound against CDK targets.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Reconstitute recombinant CDK/cyclin enzymes and substrate (e.g., a peptide derived from a known CDK substrate) in the reaction buffer.
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO, and then further dilute in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Assay Procedure :
-
In a 384-well plate, add the inhibitor solution.
-
Add the enzyme solution to all wells except the negative control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection :
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of CDK Degradation (General Protocol)
This protocol provides a general workflow for assessing the degradation of CDKs in cells treated with a PROTAC like TMX-2172.
-
Cell Culture and Treatment :
-
Seed cells (e.g., Jurkat or OVCAR8) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (e.g., TMX-2172) or a negative control for a specified time (e.g., 6 hours).
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target CDK (e.g., anti-CDK2) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane again with TBST.
-
Apply an ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
-
Cell Viability Assay (CCK-8 General Protocol)
This protocol describes a general method to assess the effect of a PROTAC on cell viability.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of the compound (e.g., TMX-2172). Include a vehicle control (e.g., DMSO).
-
-
Incubation :
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
CCK-8 Assay :
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement :
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of proliferation).
-
Clinical Development Status
As of the latest available information, neither this compound nor TMX-2172 appear to be in clinical trials. The development of TMX-2172 has been described as a lead for further development, suggesting it is in the preclinical stage.[2] There is no public record of an Investigational New Drug (IND) application for either compound. The field of PROTACs is rapidly evolving, with several other CDK-targeting degraders currently in clinical development.
Conclusion
This compound is a potent multi-CDK inhibitor that has proven to be a valuable chemical tool, not as a direct therapeutic, but as a foundational component for the development of innovative targeted protein degraders. The creation of TMX-2172, a dual CDK2 and CDK5 degrader, exemplifies the power of the PROTAC technology to transform a multi-targeted inhibitor into a more selective and potent therapeutic candidate. The ability of TMX-2172 to induce the degradation of key cell cycle and neuronal kinases highlights a promising strategy for the treatment of cancers, particularly those with a clear dependency on these kinases. Further preclinical development to optimize the selectivity and drug-like properties of TMX-2172 and similar molecules will be crucial in translating the potential of this approach into clinical reality. This technical guide provides a solid foundation for researchers and drug developers to understand the significance of this compound in the context of PROTAC development and to design future experiments in this exciting area of cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of TMX-3013: A Technical Guide for Drug Development Professionals
This technical guide provides an in-depth analysis of TMX-3013, a potent inhibitor of cyclin-dependent kinases (CDKs). It explores the compound's structure-activity relationship (SAR), mechanism of action, and its application in the development of next-generation targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Profile: this compound
This compound is a non-covalent, pyrimidine-based small molecule that demonstrates potent inhibitory activity against several key cell cycle and transcriptional CDKs. Its development has been a part of broader research efforts to create more selective and effective cancer therapies by targeting the cell cycle machinery.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified through biochemical assays, with the half-maximal inhibitory concentrations (IC50) against a panel of CDKs summarized below. The data highlights its sub-nanomolar to low nanomolar activity against CDK1, CDK2, and CDK5.
| Target Kinase | IC50 (nM) |
| CDK1 | 0.9 |
| CDK2 | <0.5 |
| CDK4 | 24.5 |
| CDK5 | 0.5 |
| CDK6 | 15.6 |
Table 1: Summary of this compound inhibitory activity against various Cyclin-Dependent Kinases. Data sourced from biochemical assays.[1]
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound functions as an ATP-competitive inhibitor of CDKs.[2] CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle, transcription, and other fundamental cellular processes.[3][4] The activity of CDKs is dependent on their association with regulatory subunit proteins called cyclins. The overexpression or dysregulation of CDK-cyclin complexes is a common feature in many cancers, leading to uncontrolled cell proliferation.[3]
By binding to the ATP-binding pocket of CDKs, this compound prevents the phosphorylation of key substrates, thereby arresting the cell cycle and inhibiting tumor cell growth. The specific inhibition of CDKs such as CDK1 and CDK2, which are critical for the G1/S and G2/M transitions, forms the basis of its anti-proliferative effects.[3][4]
Structure-Activity Relationship (SAR) Insights
The chemical structure of this compound is part of a larger family of pyrimidine-based kinase inhibitors.[5] SAR studies on this scaffold have revealed key structural features that contribute to its potent and selective CDK inhibition.
One critical modification in the development of this series was the replacement of a piperidine (B6355638) ring with a phenyl ring, which led to compounds like this compound that retained high activity.[6][7][8] Furthermore, this compound contains a sulfonamide functional group.[5] This feature is particularly important as it provides a chemical handle for further modification, a strategy that has been effectively utilized in the development of covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs).[5]
Application in PROTAC Development
This compound has served as a foundational "homing ligand" for the development of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[5] In this application, this compound is chemically linked to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][8]
This engineered chimera, upon binding to both the target CDK and the E3 ligase, facilitates the ubiquitination of the CDK, marking it for degradation by the proteasome. This approach can offer advantages over simple inhibition, including improved selectivity and a more durable biological response. For instance, this compound was the starting point for the development of TMX-2138, a PROTAC that features a polyethylene (B3416737) glycol (PEG) linker and a thalidomide (B1683933) moiety to recruit CRBN.[1][8]
Experimental Protocols
The characterization of this compound and its derivatives involves a series of standard biochemical and cell-based assays. While specific protocols are proprietary to the developing institutions, this section outlines the general methodologies employed.
Biochemical Kinase Assays
To determine the IC50 values of this compound, in vitro kinase assays are performed. These assays typically involve:
-
Reagents : Recombinant human CDK/cyclin complexes, a suitable peptide substrate (e.g., a histone H1-derived peptide), and ATP (often radiolabeled, e.g., [γ-³³P]-ATP).
-
Procedure : The inhibitor (this compound) at various concentrations is incubated with the CDK/cyclin enzyme and the peptide substrate. The kinase reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the phosphorylated peptide on a filter membrane and measuring radioactivity using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assays
To assess the anti-proliferative effects of this compound and its derivatives, cell-based assays are conducted in relevant cancer cell lines (e.g., Jurkat, OVCAR8).[9][10]
-
Cell Culture : Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : Cells are treated with a range of concentrations of the test compound.
-
Incubation : The cells are incubated for a period of time, typically 72 hours.
-
Viability Measurement : Cell viability or proliferation is measured using a variety of methods, such as MTS or resazurin-based assays, which measure metabolic activity, or by direct cell counting.
-
Data Analysis : The results are used to calculate the GI50 (concentration for 50% growth inhibition).
Immunoblot Analysis for PROTACs
When evaluating PROTACs derived from this compound, immunoblotting is a crucial experiment to confirm the degradation of the target protein.
-
Cell Treatment : Cells are treated with the PROTAC molecule (e.g., TMX-2172) and a non-degrading control for a specified time (e.g., 6 hours).[9]
-
Lysis : Cells are harvested and lysed to extract total protein.
-
Quantification : Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation : The membrane is blocked and then incubated with primary antibodies specific for the target CDK (e.g., CDK2, CDK5) and a loading control (e.g., actin, GAPDH).
-
Detection : After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. A reduction in the band intensity for the target protein in the PROTAC-treated sample compared to the control indicates degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthesis and biological evaluation of CDK2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
TMX-3013: A Technical Guide to its Selectivity Against Cyclin-Dependent Kinase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of TMX-3013, a potent inhibitor of cyclin-dependent kinases (CDKs). This compound has been identified as a multi-CDK inhibitor and serves as a valuable chemical probe for studying CDK biology and as a precursor for the development of more advanced therapeutics, such as proteolysis-targeting chimeras (PROTACs).[1][2] This document compiles the available quantitative data on its inhibitory activity, details the experimental methodologies for assessing its selectivity, and visualizes key concepts related to its mechanism of action and experimental evaluation.
Data Presentation: this compound Inhibitory Potency (IC50)
The inhibitory activity of this compound against a panel of key cell cycle and neuronal CDKs has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below. The data indicates that this compound is a highly potent inhibitor of CDK1, CDK2, and CDK5, with sub-nanomolar to low nanomolar activity. Its potency against CDK4 and CDK6 is comparatively lower but still within the nanomolar range.[1][2][3]
| CDK Isoform | Associated Cyclin/Activator | IC50 (nM) |
| CDK1 | Cyclin B | 0.9 |
| CDK2 | Cyclin A | <0.5 |
| CDK4 | Cyclin D1 | 24.5 |
| CDK5 | p25 | 0.5 |
| CDK6 | Cyclin D1 | 15.6 |
Note: The IC50 values were determined in duplicate in the cited study.[4]
Signaling Pathway and Mechanism of Action
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the CDK enzymes, preventing the phosphorylation of their substrates. This inhibition disrupts the normal progression of the cell cycle and other CDK-dependent cellular processes. The following diagram illustrates the canonical CDK signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits key CDKs, blocking cell cycle progression.
Experimental Protocols: Biochemical Kinase Assays
The IC50 values for this compound against different CDK isoforms are typically determined using in vitro biochemical kinase assays. These assays measure the ability of the inhibitor to block the phosphorylation of a substrate by a specific CDK/cyclin complex. Below is a generalized protocol based on standard radiometric and luminescence-based kinase assays.
Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)
This method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK4/Cyclin D1, CDK5/p25, CDK6/Cyclin D1)
-
Specific peptide or protein substrate (e.g., Histone H1 for CDK1/2, Rb protein for CDK4/6)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP
-
This compound stock solution (in DMSO)
-
Phosphocellulose filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific CDK/cyclin enzyme, and the substrate.
-
Inhibitor Addition: Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding phosphoric acid.
-
Washing: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away with phosphoric acid.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This method quantifies the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human CDK/cyclin complexes
-
Specific substrate
-
Kinase reaction buffer
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Luminometer
Procedure:
-
Reaction Setup: In a white, opaque 96-well plate, add the kinase reaction buffer, CDK/cyclin enzyme, substrate, and ATP.
-
Inhibitor Addition: Add serial dilutions of this compound or DMSO.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.
The following diagram outlines the general workflow for determining the IC50 of a CDK inhibitor like this compound.
Caption: Workflow for determining the IC50 of this compound.
Conclusion
This compound is a potent inhibitor of several key CDK isoforms, with particularly high activity against CDK1, CDK2, and CDK5. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery. The high potency and multi-targeted nature of this compound make it an important tool for dissecting the complex roles of CDKs in health and disease and a promising scaffold for the development of next-generation therapeutics. Further studies to elucidate its selectivity against a broader panel of human CDKs would provide a more complete understanding of its pharmacological profile.
References
Biological Effects of TMX-3013 In Vitro: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological effects of TMX-3013, a potent, multi-cyclin-dependent kinase (CDK) inhibitor. The information presented herein is curated from publicly available research and is intended to support further investigation and development in the field of oncology and cell cycle regulation.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets multiple members of the cyclin-dependent kinase family.[1][2][3] CDKs are serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[4] By binding to the ATP pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby arresting the cell cycle and inhibiting cell proliferation. Its potent and broad-spectrum activity against key cell cycle CDKs makes it a valuable tool for cancer research and a potential starting point for the development of novel therapeutics.
Quantitative Data: In Vitro Inhibitory Activity
The primary in vitro biological effect of this compound is the direct inhibition of CDK enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of CDKs.
| Target | IC50 (nM) |
| CDK1 | 0.9 |
| CDK2 | <0.5 |
| CDK4 | 24.5 |
| CDK5 | 0.5 |
| CDK6 | 15.6 |
Table 1: In vitro inhibitory activity of this compound against various cyclin-dependent kinases.[1][2][3][4]
Signaling Pathway
The primary signaling pathway affected by this compound is the cell cycle regulation cascade controlled by CDKs. Different CDK-cyclin complexes are active at specific phases of the cell cycle, driving the transition from one phase to the next. By inhibiting these complexes, this compound can induce cell cycle arrest.
Caption: this compound inhibits key CDK-cyclin complexes, leading to cell cycle arrest.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not extensively published, the following sections describe standard methodologies that are typically employed for in vitro characterization of kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific CDK.
General Protocol:
-
Reagents and Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin A).
-
Kinase buffer (containing ATP, MgCl2, and a substrate peptide).
-
This compound stock solution (typically in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
-
Procedure:
-
A serial dilution of this compound is prepared in the appropriate buffer.
-
The purified CDK/cyclin enzyme is added to the wells of a microplate.
-
The diluted this compound is added to the wells containing the enzyme and incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
The kinase reaction is initiated by adding the ATP and substrate solution.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent and a luminometer or spectrophotometer.
-
The resulting data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.
-
The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
-
Caption: A typical workflow for determining the IC50 of a kinase inhibitor.
Cellular Target Engagement Assay (Competitive Pull-down)
This assay is used to confirm that the inhibitor can bind to its target protein within a cellular context.
Objective: To demonstrate that this compound or its derivatives can engage with CDKs in cell lysates.
General Protocol:
-
Reagents and Materials:
-
Cell line of interest (e.g., OVCAR8).[5]
-
Cell lysis buffer.
-
This compound.
-
A biotinylated or otherwise tagged version of a CDK inhibitor (probe).
-
Streptavidin-coated beads.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against the CDK of interest.
-
-
Procedure:
-
Cells are cultured and then lysed to prepare a total protein extract.
-
The cell lysate is pre-cleared to remove non-specific binding proteins.
-
The lysate is divided into two conditions: one treated with an excess of this compound and a control group (e.g., DMSO).
-
The lysate is incubated to allow this compound to bind to its target CDKs.
-
The tagged inhibitor probe is then added to both lysates and incubated.
-
Streptavidin beads are added to pull down the probe and any proteins bound to it.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane for Western blotting.
-
The membrane is probed with an antibody specific to the CDK of interest.
-
A reduced signal in the this compound-treated sample compared to the control indicates that this compound successfully competed with the probe for binding to the target CDK.
-
Future Directions and Derivatives
This compound has served as a scaffold for the development of more advanced chemical probes and potential therapeutics.
-
PROTACs (PROteolysis TArgeting Chimeras): this compound has been used to create PROTACs that induce the degradation of CDKs.[6] These bifunctional molecules link the CDK inhibitor to an E3 ligase ligand, leading to the ubiquitination and subsequent proteasomal degradation of the target CDK.
-
RIPTACs (Regulated Induced Proximity Targeting Chimeras): This novel modality utilizes this compound in heterobifunctional molecules designed to induce proximity between a target protein and an essential effector protein, leading to selective cancer cell death.[7][8][9]
-
Irreversible Inhibitors: A derivative of this compound, TMX-3063, has been developed as an irreversible inhibitor of CDK2.[5][10]
This technical guide provides a summary of the known in vitro biological effects of this compound. Further research is required to fully elucidate its cellular effects and therapeutic potential. The provided methodologies offer a starting point for researchers interested in studying this compound and similar molecules.
References
- 1. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK | 2488761-18-6 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploring Ligand-Directed N-Acyl-N-alkylsulfonamide-Based Acylation Chemistry for Potential Targeted Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulated Induced Proximity Targeting Chimeras (RIPTACs): a Novel Heterobifunctional Small Molecule Therapeutic Strategy for Killing Cancer Cells Selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
TMX-3013 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of TMX-3013, a potent multi-cyclin-dependent kinase (CDK) inhibitor, in cell culture experiments. This compound serves as a valuable tool for studying the roles of CDKs in cell cycle regulation and as a starting point for the development of proteolysis-targeting chimeras (PROTACs).
Introduction
This compound is a small molecule inhibitor targeting multiple cyclin-dependent kinases, which are key regulators of cell cycle progression.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3][4] this compound has been identified as a potent inhibitor of CDK1, CDK2, CDK4, CDK5, and CDK6.[1][2] Furthermore, it has served as a chemical starting point for the development of PROTACs, such as TMX-2172, which induce the degradation of specific CDKs.[5][6] These application notes provide detailed protocols for evaluating the biological effects of this compound on cancer cells in vitro.
Data Presentation
Table 1: Biochemical IC₅₀ Values of this compound against Cyclin-Dependent Kinases
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against a panel of CDKs. This data highlights the multi-targeted nature of the inhibitor.
| Target CDK | IC₅₀ (nM) |
| CDK1/cyclin B | 0.9 |
| CDK2/cyclin A | <0.5 |
| CDK4/cyclin D1 | 24.5 |
| CDK5/p25 | 0.5 |
| CDK6/cyclin D1 | 15.6 |
Data sourced from MedchemExpress and ProbeChem.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of multiple CDKs. These kinases are essential for the progression of the cell through its different phases (G1, S, G2, and M).[3][7] By blocking the activity of CDKs, this compound can induce cell cycle arrest and apoptosis. The diagram below illustrates the central role of CDKs in the cell cycle signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for TMX-3013 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-3013 is a potent, multi-cyclin-dependent kinase (CDK) inhibitor.[1][2] This document provides detailed application notes and protocols for utilizing this compound in biochemical kinase assays. The information herein is intended to guide researchers in accurately determining the inhibitory activity of this compound against its primary CDK targets.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of cyclin-dependent kinases, thereby preventing the phosphorylation of their substrates.[3] Dysregulation of CDK activity is a hallmark of various proliferative diseases, including cancer, making CDK inhibitors like this compound valuable tools for research and potential therapeutic development.[4]
Data Presentation
The inhibitory activity of this compound against a panel of CDKs is summarized in the table below. This data highlights the multi-targeted nature of the compound.
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 0.9 |
| CDK2/cyclin A | <0.5 |
| CDK4/cyclin D1 | 24.5 |
| CDK5/p25 | 0.5 |
| CDK6/cyclin D3 | 15.6 |
Table 1: Inhibitory potency (IC50) of this compound against various cyclin-dependent kinases.[1][2][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of CDKs in cell cycle progression and a general workflow for assessing the inhibitory activity of this compound.
Caption: Simplified CDK signaling pathway in cell cycle progression and points of inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of this compound in a kinase assay.
Experimental Protocols
The following are generalized protocols for biochemical kinase assays to determine the inhibitory activity of this compound. These can be adapted for the specific CDK of interest. Two common assay formats are provided: a luminescence-based assay (ADP-Glo™) and a radiometric assay.
Protocol 1: ADP-Glo™ Kinase Assay
This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6]
Materials:
-
Active Kinase (e.g., CDK2/Cyclin A, CDK1/Cyclin B, CDK5/p25, CDK4/Cyclin D1, CDK6/Cyclin D3)
-
Kinase-specific substrate (e.g., Histone H1 for CDKs)
-
This compound (serially diluted in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1000-fold the expected IC50, followed by 1:3 or 1:10 dilutions.
-
Assay Plate Setup:
-
Add 1 µL of each this compound dilution to the appropriate wells of the assay plate.
-
Include "no inhibitor" (DMSO only) and "no enzyme" (assay buffer only) controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer.
-
Add 2 µL of the kinase/substrate master mix to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the kinase.
-
-
Reaction Initiation:
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should ideally be at the Kₘ for the specific kinase.
-
Add 2 µL of the ATP solution to all wells to start the kinase reaction.
-
-
Incubation: Gently mix the plate and incubate for 60 minutes at 30°C.[8]
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" control background from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]-ATP into a substrate.[10]
Materials:
-
Active Kinase (e.g., CDK2/Cyclin A, CDK1/Cyclin B, CDK5/p25, CDK4/Cyclin D1, CDK6/Cyclin D3)
-
Kinase-specific substrate (e.g., Rb protein for CDK4/6)[11]
-
This compound (serially diluted in DMSO)
-
"Cold" ATP stock solution (e.g., 10 mM)
-
[γ-³³P]-ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[12][13]
-
Phosphocellulose P81 paper
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Setup:
-
Add diluted this compound to the reaction tubes/plate.
-
Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Kinase Reaction Mixture:
-
Prepare a reaction cocktail containing kinase assay buffer, the specific substrate, and the active kinase.
-
Add the kinase reaction mixture to the tubes/plate containing this compound.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare an ATP mix containing both "cold" ATP and [γ-³³P]-ATP.
-
Initiate the reaction by adding the ATP mix to all tubes/wells.
-
-
Incubation: Incubate the reaction for 15-30 minutes at 30°C.
-
Reaction Termination and Substrate Capture:
-
Spot an aliquot of each reaction mixture onto a P81 phosphocellulose paper strip.[13]
-
Immediately place the P81 paper in a beaker of 1% phosphoric acid to stop the reaction and wash away unincorporated [γ-³³P]-ATP.
-
-
Washing: Wash the P81 papers three times with 1% phosphoric acid for 10 minutes each with gentle stirring.[13]
-
Radioactivity Measurement:
-
Air dry the P81 papers.
-
Place each paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM from the "no enzyme" control.
-
Normalize the CPM values to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the this compound concentration and calculate the IC50.
-
Summary of Assay Conditions
| Parameter | ADP-Glo™ Assay | Radiometric Assay |
| Principle | Luminescence-based detection of ADP production | Direct measurement of ³³P incorporation into a substrate |
| Detection | Plate reader (luminescence) | Scintillation counter |
| Throughput | High | Lower |
| Reagents | Commercial kit (ADP-Glo™) | [γ-³³P]-ATP, phosphocellulose paper |
| Safety | Non-radioactive | Requires handling of radioactive materials |
| Typical Buffer | 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT[7] | 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT[12][13] |
| Incubation Time | 60 minutes at 30°C[8] | 15-30 minutes at 30°C |
Table 2: Comparison of key parameters for the ADP-Glo™ and Radiometric kinase assays.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound as a multi-CDK inhibitor in biochemical kinase assays. The choice between the ADP-Glo™ and radiometric assay will depend on the specific experimental needs, available equipment, and safety considerations. Accurate determination of the IC50 values of this compound against its target CDKs is crucial for understanding its potency and selectivity, and for its further development as a research tool or potential therapeutic agent.
References
- 1. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 5. This compound | CDK | 2488761-18-6 | Invivochem [invivochem.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Synthesis of a PROTAC Utilizing the CDK Inhibitor TMX-3013
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] These molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into proximity, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to tag the POI for degradation.[1][2]
TMX-3013 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[2][3] this compound has been identified as a valuable warhead for the development of CDK-targeting PROTACs.[1] This application note provides a detailed protocol for the synthesis of a PROTAC using a functionalized derivative of this compound, a polyethylene (B3416737) glycol (PEG) linker, and a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase.
Principle of the Method
The synthesis of the this compound-based PROTAC is achieved through a sequential two-step amide coupling reaction. First, an amine-functionalized this compound derivative is coupled to one end of a bifunctional PEG linker possessing a terminal carboxylic acid. The resulting intermediate is then coupled to an amine-functionalized thalidomide (B1683933) derivative to yield the final PROTAC. The use of a PEG linker can enhance the solubility and cell permeability of the final PROTAC molecule.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| Amine-functionalized this compound (hypothetical) | N/A | N/A |
| Thalidomide-O-PEG4-amine | MedChemExpress | HY-130933 |
| Carboxylic acid-terminated PEG4 linker | BroadPharm | BP-22634 |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Oakwood Chemical | 042297 |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | 387649 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| Dichloromethane (DCM) | Sigma-Aldrich | 270997 |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific | A998-4 |
| Water, HPLC grade | Fisher Scientific | W6-4 |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 302031 |
| Sodium bicarbonate (NaHCO3) | Sigma-Aldrich | S6014 |
| Brine (saturated NaCl solution) | Fisher Scientific | S271-1 |
| Anhydrous sodium sulfate (B86663) (Na2SO4) | Sigma-Aldrich | 239313 |
Experimental Protocol
Diagram of the PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Diagram of the Experimental Workflow
Caption: Overview of the experimental workflow.
Step 1: Synthesis of this compound-Linker Intermediate
Note: This protocol assumes the availability of an amine-functionalized this compound derivative. The functionalization site should be at a position that does not interfere with its binding to CDKs, such as the solvent-exposed region of the molecule.
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid-terminated PEG4 linker (1.2 equivalents) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-functionalized this compound (1 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, or until completion as monitored by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound-linker intermediate. This intermediate can be used in the next step without further purification if the purity is deemed sufficient by LC-MS.
Step 2: Synthesis of the Final PROTAC
-
Dissolve the crude this compound-linker intermediate (1 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve Thalidomide-O-PEG4-amine (1.1 equivalents) in anhydrous DMF.
-
To the solution of the this compound-linker intermediate, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir for 15 minutes at room temperature.
-
Add the thalidomide-amine solution to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
Diagram of the Synthesis Steps
Caption: Logical relationship of the synthesis steps.
Purification
The crude PROTAC is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 254 nm.
-
Collect the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.
Characterization
The identity and purity of the final PROTAC should be confirmed by NMR spectroscopy and mass spectrometry.
-
NMR Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure of the PROTAC. The spectra should be consistent with the expected chemical shifts and coupling constants for the this compound, linker, and thalidomide moieties.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the final product. The observed mass should be within 5 ppm of the calculated mass.
Summary of Quantitative Data
| Parameter | Value |
| Reactant Stoichiometry (Step 1) | |
| Amine-functionalized this compound | 1.0 equivalent |
| Carboxylic acid-terminated PEG4 linker | 1.2 equivalents |
| HATU | 1.2 equivalents |
| DIPEA | 3.0 equivalents |
| Reactant Stoichiometry (Step 2) | |
| This compound-Linker Intermediate | 1.0 equivalent |
| Thalidomide-O-PEG4-amine | 1.1 equivalents |
| HATU | 1.2 equivalents |
| DIPEA | 3.0 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time (Step 1) | 4-6 hours |
| Reaction Time (Step 2) | Overnight |
| HPLC Purification | |
| Column | C18, 10 x 250 mm, 5 µm |
| Mobile Phase Gradient | 5-95% Acetonitrile in Water (with 0.1% TFA) |
| Flow Rate | 4 mL/min |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis, purification, and characterization of a PROTAC molecule using the CDK inhibitor this compound as a warhead. The described methodology, employing a sequential amide coupling strategy, is a robust and versatile approach for the generation of PROTACs for research in targeted protein degradation. The successful synthesis of this this compound-based PROTAC will enable further investigation into its biological activity and potential as a therapeutic agent.
References
TMX-3013: Application Notes & Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-3013 is a potent, multi-cyclin-dependent kinase (CDK) inhibitor.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical research settings. The information included covers the solubility and preparation of this compound for various experimental setups, its mechanism of action, and relevant signaling pathways.
Physicochemical Properties and Solubility
This compound is a solid compound with a molecular weight of 481.30 g/mol and a molecular formula of C₁₇H₁₄BrFN₆O₃S.[1] Proper solubilization is critical for accurate and reproducible experimental results.
Table 1: this compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 10 mM | For in vitro stock solutions.[1] |
| DMSO, Tween 80, Saline | Formulation dependent | A common vehicle for in vivo studies with poor water solubility compounds. A suggested formulation is 10% DMSO, 5% Tween 80, and 85% Saline.[2] |
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.[2]
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of multiple cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][4] By inhibiting CDKs, this compound can arrest the cell cycle progression. The primary targets of this compound are CDK1, CDK2, CDK4, CDK5, and CDK6.[3][4]
Table 2: this compound Inhibitory Activity (IC₅₀)
| Target | IC₅₀ (nM) |
| CDK1 | 0.9 |
| CDK2 | <0.5 |
| CDK4 | 24.5 |
| CDK5 | 0.5 |
| CDK6 | 15.6 |
Data sourced from multiple suppliers.[1][2][3][5]
The inhibition of these CDKs disrupts the normal progression of the cell cycle. CDKs form complexes with cyclins, and these complexes phosphorylate various substrate proteins to drive the cell through different phases of the cell cycle.[6] For instance, CDK4/6 in complex with cyclin D initiates the G1 phase, while CDK2/cyclin E is crucial for the G1/S transition, and CDK1/cyclin B governs the G2/M transition.[6]
This compound has also been utilized as a foundational molecule for the development of Proteolysis Targeting Chimeras (PROTACs).[3][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein. In this context, this compound serves as the CDK-binding moiety, which is then linked to an E3 ligase-recruiting ligand.[7]
Experimental Protocols
The following are representative protocols for experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific CDK.
Materials:
-
Recombinant active CDK/cyclin complexes (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
This compound serial dilutions
-
ATP (³²P-ATP or unlabeled ATP for non-radioactive methods)
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter or appropriate detection system
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant active CDK/cyclin complex and the kinase substrate to each well.
-
Add the this compound dilutions to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
Detect the phosphorylation of the substrate. For radioactive assays, this may involve spotting the reaction mixture onto phosphocellulose paper, washing, and measuring radioactivity using a scintillation counter. For non-radioactive methods, this could involve ELISA-based detection with a phospho-specific antibody.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., OVCAR8)[7]
-
Complete cell culture medium
-
This compound serial dilutions
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4: Western Blot Analysis of CDK Pathway Proteins
This protocol is used to assess the effect of this compound on the levels and phosphorylation status of proteins in the CDK pathway.
Materials:
-
Cancer cell line of interest (e.g., Jurkat)[7]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-phospho-Rb)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Quantify the protein concentration of each lysate.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Conclusion
This compound is a valuable tool for studying the role of CDKs in cell cycle regulation and for the development of novel cancer therapeutics, including PROTACs. The protocols and data presented in this document are intended to serve as a guide for researchers to design and execute their experiments effectively. It is essential to optimize conditions for each specific experimental system to ensure reliable and reproducible results.
References
- 1. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | CDK | 2488761-18-6 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Demonstrating TMX-3013 Target Engagement in Cells via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
TMX-3013 is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), with high affinity for CDK1, CDK2, and CDK5.[1][2] Specifically, it demonstrates IC50 values of 0.9 nM for CDK1, <0.5 nM for CDK2, and 0.5 nM for CDK5.[1][2] Given that CDKs regulate the cell cycle, a key method to demonstrate the target engagement of a CDK inhibitor like this compound within a cellular context is to measure the phosphorylation status of a downstream substrate.[3][4] This protocol details a Western blot methodology to assess the engagement of this compound with its primary target, CDK2, by quantifying the change in phosphorylation of its well-known substrate, Retinoblastoma protein (Rb), at the Serine 807/811 phosphorylation sites. A reduction in p-Rb (Ser807/811) levels relative to total Rb protein upon this compound treatment indicates successful target engagement.
Principle of the Assay
Cyclin E-CDK2 complexes phosphorylate the Retinoblastoma protein (Rb) at multiple sites, including Ser807/811, which is a critical step for cell cycle progression from G1 to S phase. By treating cells with this compound, the inhibition of CDK2 activity is expected to lead to a dose-dependent decrease in the phosphorylation of Rb at these specific sites. This change can be reliably detected and quantified using phospho-specific antibodies in a Western blot analysis, providing direct evidence that this compound is engaging its target and exerting a functional effect within the cell.
Experimental Protocols
I. Materials and Reagents
-
Cell Line: Human cancer cell line with intact Rb signaling (e.g., OVCAR8, MCF-7, HCT116).
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Cell Culture: Complete growth medium (e.g., DMEM/RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer, protein ladder.
-
Membrane Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[3]
-
Primary Antibodies:
-
Rabbit anti-phospho-Rb (Ser807/811)
-
Rabbit anti-Rb (total Rb)
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging: Chemiluminescence imaging system.
II. Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from the 10 mM DMSO stock. A typical concentration range to test would be 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Cell Treatment: Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C and 5% CO2. The incubation time should be optimized based on the cell line and target dynamics.
III. Lysate Preparation and Protein Quantification
-
Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
IV. Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a precast polyacrylamide gel. Include a protein ladder to determine molecular weights. Run the gel until adequate separation is achieved.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Rb (Ser807/811) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: After further washes in TBST, apply the ECL detection reagent according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize the phospho-protein signal, the membrane can be stripped and re-probed for total Rb and a loading control (GAPDH or β-actin). Incubate with primary antibodies for total Rb and GAPDH, followed by the appropriate secondary antibodies and detection steps as described above.
Data Presentation and Analysis
Quantitative Analysis
-
Densitometry: Quantify the band intensities for p-Rb (Ser807/811), total Rb, and the loading control (e.g., GAPDH) for each sample using image analysis software (e.g., ImageJ).
-
Normalization:
-
First, normalize the phospho-Rb signal to the total Rb signal for each treatment condition to account for any changes in total Rb protein levels (Normalized p-Rb = p-Rb Intensity / Total Rb Intensity).
-
Second, normalize this value to the loading control to correct for any loading inaccuracies (Final Value = Normalized p-Rb / GAPDH Intensity).
-
-
Dose-Response Curve: Plot the final normalized values against the logarithm of this compound concentration. This will demonstrate the dose-dependent inhibition of Rb phosphorylation and can be used to calculate an IC50 value for cellular target engagement.
Table 1: Quantified Western Blot Data for this compound Target Engagement
| Treatment | p-Rb (Ser807/811) Intensity | Total Rb Intensity | GAPDH Intensity | Normalized p-Rb (p-Rb / Total Rb) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1.00 | 1.05 | 1.02 | 0.95 | 1.00 |
| This compound (1 nM) | 0.85 | 1.03 | 1.01 | 0.83 | 0.87 |
| This compound (10 nM) | 0.52 | 1.06 | 1.05 | 0.49 | 0.52 |
| This compound (100 nM) | 0.15 | 1.04 | 0.99 | 0.14 | 0.15 |
| This compound (1 µM) | 0.05 | 1.02 | 1.03 | 0.05 | 0.05 |
Note: Data presented are hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for assessing this compound target engagement.
Caption: Signaling pathway showing this compound inhibiting CDK2.
References
Application Notes and Protocols for High-Throughput Screening of TMX-3013
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of TMX-3013 in high-throughput screening (HTS) campaigns. This compound is a potent multi-cyclin-dependent kinase (CDK) inhibitor, demonstrating significant activity against CDK1, CDK2, CDK4, CDK5, and CDK6.[1][2][3][4] These protocols are designed to enable researchers to efficiently screen and characterize compound libraries to identify novel CDK inhibitors for applications in cancer research and drug discovery.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][5][6] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][5][6] this compound has emerged as a valuable chemical probe and a starting point for the development of more advanced therapeutics, such as proteolysis-targeting chimeras (PROTACs).[2][7] High-throughput screening provides a robust methodology for the rapid evaluation of large numbers of compounds to identify those that modulate CDK activity.[8]
This compound: A Multi-CDK Inhibitor
This compound is a small molecule inhibitor that targets the ATP-binding pocket of several CDKs. Its inhibitory activity has been quantified with the following IC50 values:
| Target | IC50 (nM) |
| CDK1 | 0.9 |
| CDK2 | <0.5 |
| CDK4 | 24.5 |
| CDK5 | 0.5 |
| CDK6 | 15.6 |
| Table 1: Inhibitory activity of this compound against a panel of Cyclin-Dependent Kinases.[1][2][3][4] |
CDK Signaling Pathway
The diagram below illustrates the central role of CDKs in cell cycle progression. Different CDK-cyclin complexes are active at specific phases of the cell cycle, driving the transition from one phase to the next. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells where these pathways are often dysregulated.
Caption: Simplified CDK signaling pathway in cell cycle regulation.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel CDK inhibitors using this compound as a reference compound.
Caption: General workflow for a high-throughput screening campaign.
Experimental Protocols
Two primary types of assays are recommended for screening CDK inhibitors: a biochemical assay for direct measurement of enzyme inhibition and a cell-based assay to assess the compound's effect in a more physiologically relevant context.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is designed to quantify the activity of a specific CDK/cyclin complex by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., a peptide substrate for the specific CDK)
-
This compound (as a positive control)
-
Compound library
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Multichannel pipettes and/or liquid handling robot
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and the compound library in DMSO.
-
Dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the CDK/cyclin enzyme, substrate, and ATP in kinase buffer. The optimal concentrations of each component should be determined empirically.
-
Add the kinase reaction mixture to the compound-containing wells.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis:
-
Normalize the data to the positive (no inhibition) and negative (maximal inhibition with a known inhibitor) controls.
-
Calculate the percent inhibition for each compound.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
This protocol assesses the anti-proliferative effect of the compounds on a cancer cell line.
Materials:
-
Cancer cell line with a known dependence on the target CDK (e.g., a cell line with an amplification of a cyclin gene).
-
Complete cell culture medium
-
This compound (as a positive control)
-
Compound library
-
Cell viability/proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
384-well clear-bottom, white-walled plates
-
Multichannel pipettes and/or liquid handling robot
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 384-well plates at a predetermined optimal density.
-
Incubate the plates overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Add serial dilutions of this compound and the compound library to the cell plates. Include DMSO-only wells as a negative control.
-
Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence signal, which is proportional to the number of viable cells.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the percent inhibition of cell proliferation for each compound.
-
Determine the GI50 (concentration for 50% growth inhibition) for active compounds through dose-response curve fitting.
Note on Assay Selection: For CDK4/6 inhibitors, which often induce G1 cell cycle arrest without immediate cell death, ATP-based viability assays may underestimate potency due to continued cell growth and ATP production.[9][10] In such cases, assays that directly measure cell number or DNA content (e.g., using fluorescent DNA dyes) are recommended.[9][11]
Conclusion
The provided application notes and protocols offer a comprehensive framework for utilizing this compound in high-throughput screening campaigns to discover and characterize novel CDK inhibitors. The combination of biochemical and cell-based assays provides a robust approach for identifying potent and cell-permeable compounds with therapeutic potential. Careful assay selection and optimization are crucial for the success of any HTS campaign.
References
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | CDK | 2488761-18-6 | Invivochem [invivochem.com]
- 5. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: TMX-3013 and its Derivatives in Ovarian Cancer Cell Lines
These application notes provide a detailed overview of the utility of the multi-cyclin-dependent kinase (CDK) inhibitor TMX-3013 and its proteolysis-targeting chimera (PROTAC) derivative, TMX-2172, for research in ovarian cancer cell lines. The focus is on the application of TMX-2172 in the OVCAR8 cell line, a model for high-grade serous ovarian cancer with Cyclin E1 (CCNE1) amplification.
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Ovarian cancer, particularly high-grade serous ovarian cancer (HGSOC), often exhibits amplification of the CCNE1 gene, leading to overexpression of Cyclin E1.[1] This results in a dependency on CDK2 activity for proliferation, making CDK2 an attractive therapeutic target.[1]
This compound is a potent inhibitor of multiple CDKs.[2][3] While direct experimental data on this compound in ovarian cancer cell lines is limited in the public domain, it has served as a starting point for the development of more targeted therapies. One such derivative is TMX-2172, a heterobifunctional PROTAC that induces the degradation of CDK2 and CDK5.[1] TMX-2172 has demonstrated antiproliferative activity in the CCNE1-amplified ovarian cancer cell line OVCAR8, highlighting the potential of targeting CDK2 in this context.[1]
Mechanism of Action: TMX-2172
TMX-2172 functions as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. TMX-2172 links a CDK-binding moiety (derived from this compound) to a ligand for the Cereblon (CRBN) E3 ligase.[1] This dual-binding action facilitates the degradation of CDK2 and CDK5.[1]
References
Application Notes and Protocols for Cell Viability Assay with TMX-3013 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-3013 is a potent, multi-target inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, CDK4, CDK5, and CDK6.[1][2][3] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[4] By inhibiting these key proteins, this compound can induce cell cycle arrest and reduce cell proliferation, making it a compound of interest for oncology research and drug development.
These application notes provide a detailed protocol for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Mechanism of Action: Multi-CDK Inhibition
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of multiple CDKs, thereby preventing the phosphorylation of their downstream substrates. The inhibition of these CDKs disrupts the normal progression of the cell cycle at various checkpoints:
-
CDK1/Cyclin B: Inhibition blocks the G2/M transition, preventing cells from entering mitosis.
-
CDK2/Cyclin E and CDK2/Cyclin A: Inhibition leads to arrest at the G1/S and S phase checkpoints, respectively, halting DNA replication.
-
CDK4/Cyclin D and CDK6/Cyclin D: Inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it bound to the E2F transcription factor and thus blocking the G1/S transition.
-
CDK5: While primarily known for its role in neuronal cells, aberrant CDK5 activity has been implicated in cancer progression.
The collective inhibition of these key cell cycle regulators by this compound is hypothesized to lead to a potent anti-proliferative effect in cancer cells with a dysregulated cell cycle.
Data Presentation
Biochemical Potency of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of purified CDK enzymes. This data highlights the potent and multi-targeted nature of the inhibitor.
| Target CDK | IC50 (nM) |
| CDK1 | 0.9 |
| CDK2 | <0.5 |
| CDK4 | 24.5 |
| CDK5 | 0.5 |
| CDK6 | 15.6 |
Cellular Viability of OVCAR8 Cells upon this compound Treatment
The following data represents a typical outcome of an MTT assay performed on the OVCAR8 human ovarian cancer cell line treated with increasing concentrations of this compound for 72 hours. OVCAR8 cells have been shown to be sensitive to CDK2 inhibition, making them a relevant model system.[7][8]
| This compound Concentration (nM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.082 | 100.0 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 1 | 1.053 | 0.061 | 84.0 |
| 10 | 0.765 | 0.049 | 61.0 |
| 50 | 0.627 | 0.041 | 50.0 |
| 100 | 0.414 | 0.033 | 33.0 |
| 500 | 0.188 | 0.025 | 15.0 |
| 1000 | 0.100 | 0.018 | 8.0 |
This is a representative dataset generated for illustrative purposes based on the known biochemical potency of this compound and typical dose-response curves of potent CDK inhibitors.
From this data, a cellular IC50 value of approximately 50 nM can be determined for this compound in OVCAR8 cells after 72 hours of treatment.
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps for determining the effect of this compound on the viability of an adherent cancer cell line, such as OVCAR8.
Materials:
-
This compound
-
OVCAR8 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically <0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use wells containing only medium and DMSO as a blank.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest.
Caption: Workflow for the MTT cell viability assay with this compound.
References
- 1. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK | 2488761-18-6 | Invivochem [invivochem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by TMX-3013
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the analysis of cell cycle arrest induced by TMX-3013, a potent inhibitor of Cyclin-Dependent Kinases (CDKs). This compound targets CDK1, CDK2, CDK4, CDK5, and CDK6, key regulators of cell cycle progression.[1] Inhibition of these kinases is expected to induce cell cycle arrest, primarily at the G1/S and G2/M transition phases. This document outlines a robust flow cytometry-based method using propidium (B1200493) iodide (PI) staining to quantify the effects of this compound on the cell cycle distribution of cultured cancer cells. The provided protocols, data interpretation guidelines, and pathway diagrams are intended for researchers, scientists, and drug development professionals investigating the anti-proliferative effects of this compound.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[2] Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin partners, drive the progression through the different phases of the cell cycle.[2] CDK4 and CDK6, in association with D-type cyclins, are crucial for the G1 to S phase transition.[3] CDK2 is essential for the initiation of DNA synthesis in the S phase, while CDK1 is the key driver of mitosis (M phase).[3]
This compound is a small molecule inhibitor with high potency against CDK1, CDK2, CDK4, CDK5, and CDK6.[1] By targeting these critical cell cycle regulators, this compound is hypothesized to block cancer cell proliferation by inducing cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a widely used and reliable technique for analyzing cell cycle distribution.[4] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the discrimination of cells in different cell cycle phases based on their DNA content.[4] This application note provides a comprehensive guide to utilizing this technique to characterize the cytostatic effects of this compound.
This compound Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting key CDKs that regulate cell cycle progression. The diagram below illustrates the primary points of intervention of this compound in the cell cycle pathway. By inhibiting CDK4/6, this compound is expected to prevent the phosphorylation of the retinoblastoma protein (Rb), thereby keeping it in its active, growth-suppressive state and blocking entry into the S phase (G1 arrest). Inhibition of CDK2 further blocks the G1/S transition and progression through the S phase. Finally, inhibition of CDK1 prevents entry into mitosis, leading to arrest in the G2/M phase.
Caption: this compound inhibits CDK complexes, leading to cell cycle arrest.
Experimental Protocol
This protocol is a general guideline for the analysis of cell cycle distribution in a human cancer cell line (e.g., MCF-7, HeLa) treated with this compound. Optimization of cell number, this compound concentration, and incubation time may be required for different cell lines.
Materials and Reagents
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
Procedure
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will allow for exponential growth for the duration of the experiment, ensuring they do not reach confluency.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Data Analysis and Expected Results
The flow cytometry data will be presented as a histogram of cell count versus PI fluorescence intensity. The data can be quantified using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, and G2/M).
Illustrative Data
The following tables present hypothetical data illustrating the expected dose- and time-dependent effects of this compound on the cell cycle distribution of a cancer cell line.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution (24-hour treatment)
| This compound (µM) | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 2.5 ± 0.5 | 55.2 ± 2.1 | 28.3 ± 1.5 | 14.0 ± 1.2 |
| 0.1 | 3.1 ± 0.6 | 65.8 ± 2.5 | 15.1 ± 1.3 | 16.0 ± 1.4 |
| 1 | 4.5 ± 0.8 | 72.4 ± 3.1 | 8.2 ± 0.9 | 14.9 ± 1.3 |
| 10 | 8.9 ± 1.2 | 60.1 ± 2.8 | 5.5 ± 0.7 | 25.5 ± 2.0 |
Table 2: Time-Dependent Effect of this compound (1 µM) on Cell Cycle Distribution
| Time (hours) | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 | 2.3 ± 0.4 | 54.8 ± 2.0 | 29.1 ± 1.6 | 13.8 ± 1.1 |
| 12 | 2.9 ± 0.5 | 68.5 ± 2.7 | 12.3 ± 1.1 | 16.3 ± 1.4 |
| 24 | 4.5 ± 0.8 | 72.4 ± 3.1 | 8.2 ± 0.9 | 14.9 ± 1.3 |
| 48 | 7.8 ± 1.1 | 65.1 ± 2.9 | 6.4 ± 0.8 | 20.7 ± 1.8 |
Interpretation of Results
Based on its mechanism of action, treatment with this compound is expected to cause an accumulation of cells in the G0/G1 and G2/M phases of the cell cycle, with a corresponding decrease in the percentage of cells in the S phase. At higher concentrations or longer incubation times, an increase in the sub-G1 population may be observed, indicative of apoptosis. The illustrative data in Tables 1 and 2 show a dose- and time-dependent increase in the G0/G1 population, and at higher concentrations, an increase in the G2/M population, consistent with the inhibition of CDK4/6 and CDK1/2.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G0/G1 peak | - Cell clumping- Incorrect flow rate | - Ensure single-cell suspension before fixation- Use a lower flow rate during acquisition |
| Noisy baseline/high debris | - Cell death prior to fixation- Insufficient washing | - Handle cells gently- Ensure thorough washing steps |
| No significant change in cell cycle | - this compound concentration too low- Incubation time too short- Cell line is resistant | - Perform a dose-response and time-course experiment- Use a sensitive cell line |
| Significant Sub-G1 peak in control | - Cells were not healthy at the start of the experiment | - Ensure use of healthy, exponentially growing cells |
Conclusion
The flow cytometry-based cell cycle analysis protocol described in this application note is a robust and effective method for characterizing the anti-proliferative activity of this compound. By quantifying the distribution of cells in different phases of the cell cycle, researchers can gain valuable insights into the mechanism of action of this potent CDK inhibitor. This information is critical for the preclinical development of this compound as a potential anti-cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Inhibition of multiple CDKs potentiates colon cancer chemotherapy via p73-mediated DR5 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
TMX-3013 Technical Support Center: Improving Aqueous Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of TMX-3013 in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a potent, multi-cyclin-dependent kinase (CDK) inhibitor.[1][2] It shows inhibitory activity against several CDKs, making it a valuable tool for cell cycle and cancer research.[2][3][4] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 481.30 g/mol | [1] |
| Formula | C17H14BrFN6O3S | [1] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months | [1] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 6 months | [1] |
Q2: I am observing precipitation of this compound when I dilute my DMSO stock into an aqueous buffer. Why is this happening?
This is a common issue for compounds with low aqueous solubility. This compound is readily soluble in an organic solvent like DMSO, but when this stock solution is diluted into an aqueous buffer, the overall solvent polarity increases, causing the compound to precipitate out of the solution. This is often referred to as "crashing out."
Q3: What are the general strategies to improve the solubility of this compound in aqueous buffers?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[5][6][7][8] These methods can be broadly categorized as follows:
-
Co-solvents: Introducing a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[5][7]
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly impact solubility.[6][8]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[7][9]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[10]
-
Formulation with Excipients: Utilizing formulation aids like polyethylene (B3416737) glycol (PEG) can improve solubility and stability.[10]
Troubleshooting Guide: Improving this compound Solubility
This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound in your experiments.
Issue: this compound Precipitates Upon Dilution in Aqueous Buffer
1. Initial Assessment and Optimization of DMSO Concentration:
-
Problem: The final concentration of DMSO in your aqueous buffer may be too low to maintain this compound in solution.
-
Recommendation: Keep the final DMSO concentration as high as your experimental system tolerates, typically between 0.1% and 1%. However, always perform a vehicle control to account for any effects of DMSO on your cells or assay.
2. Experimental Protocol: Co-solvent Screening
If optimizing the DMSO concentration is insufficient, screening different co-solvents can be an effective strategy.
Objective: To identify a co-solvent system that improves the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Co-solvents (e.g., Ethanol, PEG-400, Propylene Glycol)
-
Vortex mixer
-
Spectrophotometer or other analytical method to quantify soluble this compound
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of aqueous buffer solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% Ethanol).
-
Add the this compound stock solution to each co-solvent buffer to achieve the desired final concentration of this compound. Ensure the final DMSO concentration remains constant across all samples.
-
Vortex the solutions thoroughly.
-
Incubate at room temperature for a set period (e.g., 1 hour).
-
Visually inspect for any precipitation.
-
(Optional) Centrifuge the samples to pellet any precipitate and measure the concentration of this compound in the supernatant using a suitable analytical method.
3. Experimental Protocol: pH Profile of this compound Solubility
Understanding the effect of pH can be critical for soluble formulations.
Objective: To determine the optimal pH for this compound solubility in an aqueous buffer.
Materials:
-
This compound
-
DMSO
-
A series of buffers with varying pH values (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8, borate (B1201080) buffers for pH 8-10)
-
pH meter
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the this compound stock solution to each buffer to a final desired concentration. Keep the final DMSO concentration low and constant.
-
Mix well and incubate.
-
Observe for precipitation and quantify the soluble fraction as described in the co-solvent protocol.
4. Experimental Protocol: Surfactant and Cyclodextrin Screening
For challenging solubility issues, surfactants and cyclodextrins can be highly effective.
Objective: To evaluate the effect of surfactants and cyclodextrins on this compound solubility.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer
-
Surfactants (e.g., Tween 80, Pluronic F-68)
-
Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin)
Procedure:
-
Prepare aqueous buffer solutions containing a range of concentrations of the selected surfactant or cyclodextrin.
-
Prepare a concentrated stock of this compound in DMSO.
-
Add the this compound stock to the surfactant/cyclodextrin solutions to the desired final concentration.
-
Mix and incubate.
-
Assess solubility as previously described.
Summary of Recommended Starting Concentrations for Solubilizing Agents:
| Agent | Type | Recommended Starting Concentration | Notes |
| DMSO | Co-solvent | 0.1% - 1% (v/v) | Always include a vehicle control. |
| Ethanol | Co-solvent | 1% - 10% (v/v) | May have biological effects at higher concentrations. |
| PEG-400 | Co-solvent/Excipient | 1% - 20% (v/v) | Generally well-tolerated in many systems. |
| Tween 80 | Surfactant | 0.01% - 0.1% (w/v) | Can form micelles to solubilize compounds. |
| HP-β-cyclodextrin | Complexing Agent | 1% - 10% (w/v) | Forms inclusion complexes. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Improving this compound Solubility
References
- 1. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK | 2488761-18-6 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TMX-3013 Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of TMX-3013 for in vitro studies on cancer cell lines. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and an overview of the relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent pan-cyclin-dependent kinase (CDK) inhibitor.[1] It targets several key regulators of the cell cycle, including CDK1, CDK2, CDK4, CDK5, and CDK6.[1] By inhibiting these kinases, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially apoptosis in cancer cells. The inhibition of these CDKs prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which is crucial for the G1/S phase transition.[2]
Q2: What is the recommended starting concentration range for this compound in a new cancer cell line?
A starting concentration range of 0.1 nM to 10,000 nM is a reasonable starting point for an initial dose-response experiment.[3] This broad range allows for the determination of the potency of this compound in a specific cell line and helps to identify the half-maximal inhibitory concentration (IC50), growth inhibition 50 (GI50), or growth rate inhibition 50 (GR50).
Q3: How do I determine the optimal incubation time for this compound treatment?
The optimal incubation time depends on the cell line's doubling time and the specific biological question being investigated. A common starting point is to perform a time-course experiment at a fixed, effective concentration of this compound. Typical incubation times for cell viability assays are 24, 48, and 72 hours. For cytostatic compounds like CDK inhibitors, longer incubation times (e.g., 72 hours) are often necessary to observe a significant effect on cell proliferation.
Q4: Which type of assay is most appropriate for measuring the effect of this compound?
Since pan-CDK inhibitors like this compound often induce cell cycle arrest (cytostatic effect) rather than immediate cell death (cytotoxic effect), assays that measure cell number or DNA content are generally more appropriate than metabolic assays like the MTT assay.[4] Assays based on ATP levels (e.g., CellTiter-Glo®) can be misleading as cells arrested in the G1 phase may increase in size and metabolic activity, masking the anti-proliferative effect.[4] Recommended assays include those using DNA-binding dyes (e.g., SYTO60, CyQUANT™) or direct cell counting.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High IC50/GI50 value or weak response | 1. Cell line is resistant to CDK inhibition: The cell line may have a non-functional Retinoblastoma (Rb) protein, a common mechanism of intrinsic resistance to CDK4/6 inhibitors.[4][5] 2. Inappropriate assay used: Metabolic assays (e.g., MTT, CellTiter-Glo®) may underestimate the potency of cytostatic compounds.[4] 3. Compound degradation: this compound may have degraded due to improper storage or handling. | 1. Check Rb status: Verify that the cell line expresses functional Rb protein. 2. Switch assay type: Use an assay that directly measures cell number or DNA content.[4] 3. Use fresh compound: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells in the wells. 2. Edge effects: Evaporation from the outer wells of the microplate. 3. Compound precipitation: this compound may have precipitated out of solution at higher concentrations. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Avoid outer wells: Do not use the outermost wells of the plate for experimental data. Fill them with sterile media or PBS to minimize evaporation from adjacent wells. 3. Check solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. |
| Unexpected cell morphology changes | 1. Off-target effects: Pan-CDK inhibitors can have off-target activities at higher concentrations.[6][7] 2. Induction of senescence: Some CDK inhibitors can induce a senescent phenotype, characterized by enlarged and flattened cells. | 1. Perform dose-response: Use the lowest effective concentration to minimize off-target effects. 2. Analyze senescence markers: Investigate markers of senescence such as SA-β-galactosidase staining. |
| Cells recover after initial growth inhibition | Acquired resistance: Prolonged exposure to CDK inhibitors can lead to the development of resistance mechanisms, such as the upregulation of other CDKs or bypass signaling pathways.[5][8] | Investigate resistance mechanisms: Analyze changes in the expression and activity of cell cycle proteins (e.g., cyclins, other CDKs) and related signaling pathways. |
Data Presentation
Table 1: In Vitro Enzymatic Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK1 | 0.9 |
| CDK2 | <0.5 |
| CDK4 | 24.5 |
| CDK5 | 0.5 |
| CDK6 | 15.6 |
| (Data sourced from MedchemExpress)[1] |
Table 2: Illustrative GI50 Values for a Pan-CDK Inhibitor in Various Cancer Cell Lines
Disclaimer: Specific GI50 data for this compound across a broad panel of cancer cell lines is not publicly available. The following table presents representative data for a pan-CDK inhibitor to illustrate the expected range of activity. Researchers should determine the specific GI50 values for this compound in their cell lines of interest.
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Breast Cancer | 0.1 - 1.0 |
| MDA-MB-231 | Breast Cancer | 0.5 - 5.0 |
| HCT116 | Colon Cancer | 0.2 - 2.0 |
| A549 | Lung Cancer | 1.0 - 10.0 |
| PC-3 | Prostate Cancer | 0.8 - 8.0 |
| U87 MG | Glioblastoma | 0.5 - 5.0 |
| (Illustrative data based on typical ranges for pan-CDK inhibitors) |
Experimental Protocols
Protocol 1: Determination of Optimal Seeding Density
Objective: To determine the cell seeding density that ensures logarithmic growth throughout the duration of the drug treatment experiment.
Methodology:
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).
-
Culture the cells for the intended duration of the drug treatment experiment (e.g., 24, 48, 72, and 96 hours).
-
At each time point, measure cell viability or cell number using a suitable assay (e.g., a DNA-based fluorescence assay).
-
Plot the growth curves for each seeding density.
-
Select the seeding density that allows for exponential growth for the entire duration of the planned experiment without reaching confluency.
Protocol 2: Dose-Response Curve Generation using a DNA-Based Viability Assay
Objective: To determine the IC50, GI50, or GR50 value of this compound in a specific cancer cell line.
Methodology:
-
Cell Seeding: Seed the cancer cell line in a 96-well plate at the pre-determined optimal density and allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold serial dilution starting from 10 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Carefully remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay Procedure (Example using a generic DNA-based assay):
-
Carefully remove the treatment medium.
-
Freeze the plate at -80°C for at least 1 hour to lyse the cells.
-
Thaw the plate at room temperature.
-
Add the DNA-binding fluorescent dye solution (e.g., SYBR Green I) to each well.
-
Incubate in the dark at room temperature for 15 minutes.
-
Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and dye but no cells).
-
Normalize the fluorescence signal of the treated wells to the vehicle-only control wells to obtain the percentage of cell viability or growth.
-
Plot the percentage of viability/growth against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50/GI50 value.[9]
-
Mandatory Visualization
Caption: Simplified cell cycle signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical workflow for troubleshooting weak this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cyclin-Dependent Kinase Inhibitors as Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Troubleshooting TMX-3013 degradation in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TMX-3013 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a gradual loss of this compound activity in my multi-day cell culture experiment. What could be the cause?
A gradual loss of activity in long-term experiments can be attributed to several factors, including compound degradation, metabolism by the cells, or instability in the culture medium. This compound, like many small molecules, can be susceptible to degradation over time, especially under physiological conditions (e.g., 37°C, aqueous environment). It is recommended to perform a stability test of this compound in your specific cell culture medium to determine its half-life under your experimental conditions. For experiments extending beyond 48-72 hours, consider replenishing the compound with fresh medium.
Q2: My this compound stock solution in DMSO has a slight yellow tint, and its potency seems to have decreased. What should I do?
A color change in your stock solution may indicate chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air, or reactive impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with experiments.[1] We recommend the following:
-
Prepare a fresh stock solution: Use high-purity, anhydrous DMSO.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[1]
-
Inert Atmosphere: For maximum stability, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1]
Q3: I'm seeing an extra peak in my HPLC analysis of a this compound sample that was stored in an aqueous buffer. What does this signify?
The appearance of an additional peak in your HPLC chromatogram is a strong indicator of compound degradation. The new peak likely represents a degradation product of this compound. The stability of many compounds is pH-dependent.[1] Since this compound has a pyrimidine (B1678525) core, it may be susceptible to hydrolysis. To confirm this, you can perform a forced degradation study by incubating this compound under various stress conditions (e.g., acidic, basic, oxidative) and analyzing the samples by HPLC-MS to identify the degradation products.
Q4: Can I pre-mix this compound in my media for the entire week's experiment?
It is generally not recommended to pre-mix this compound in media for extended periods without first confirming its stability under those specific conditions (temperature, pH, media components). We advise preparing fresh this compound-containing media immediately before each treatment or, at most, for a 24-hour period, and storing it at 4°C, protected from light, until use.
Data Presentation
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases (CDKs)
| Target | IC₅₀ (nM) |
| CDK1 | 0.9[2][3][4] |
| CDK2 | <0.5[2][3][4] |
| CDK5 | 0.5[2][3][4] |
| CDK6 | 15.6[2][3][4] |
| CDK4 | 24.5[2][3][4] |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a desired solvent or experimental buffer over time.
1. Materials:
-
This compound solid powder
-
High-purity solvent (e.g., DMSO, cell culture medium)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Analytical HPLC system with a UV detector (e.g., PDA detector)
-
C18 reversed-phase HPLC column (e.g., 3 µm, 100 mm x 3.0 mm i.d.)[5]
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the test solvent/buffer (e.g., PBS, cell culture medium). Prepare enough volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM). Inject this sample into the HPLC system. This will serve as your reference.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator). Protect the solution from light.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubated solution, dilute it as in the T=0 sample, and inject it into the HPLC system.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water[5]
-
Mobile Phase B: Acetonitrile[5]
-
Gradient: A broad gradient can be used for initial assessment (e.g., 5% to 95% B over 10 minutes).[5]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection: Monitor at a wavelength where this compound has maximum absorbance (this can be determined by a UV scan of a fresh sample).
-
-
Data Analysis:
-
Calculate the peak area of the this compound peak at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the % Remaining against time to determine the degradation kinetics.
-
Mandatory Visualizations
Caption: Simplified CDK signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for assessing this compound stability via HPLC.
Caption: Troubleshooting workflow for this compound degradation issues.
References
How to minimize TMX-3013 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of TMX-3013 in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in normal cells?
This compound is a potent multi-CDK inhibitor with high activity against CDK1, CDK2, CDK4, CDK5, and CDK6.[1][2] The primary driver of toxicity in normal, non-cancerous cells is believed to be the potent inhibition of CDK1.[3] CDK1 is a critical regulator of the cell cycle, particularly the G2/M transition, and its inhibition can lead to cell cycle arrest and apoptosis in actively proliferating normal cells.[4][5][6][7]
Q2: Why do I observe variable toxicity with this compound in different normal cell lines?
The toxicity of this compound is highly dependent on the proliferative state of the cells.[4][6][7] Normal cells that are actively dividing are more susceptible to the cytotoxic effects of CDK1 inhibition. You may observe higher toxicity in rapidly proliferating cell lines compared to quiescent or slowly dividing cultures. The sensitivity of normal cells to CDK1 inhibition has been shown to be cell cycle-dependent, with cells in the G2/M phase being particularly vulnerable.[4][6]
Q3: Can I reduce this compound toxicity by changing my experimental setup?
Yes, optimizing your experimental design can help mitigate unintended toxicity in normal cells. Consider the following:
-
Cell Seeding Density: Plating normal cells at a higher density can sometimes reduce the proliferation rate and, consequently, decrease their sensitivity to this compound.
-
Synchronization: If your experimental goals allow, synchronizing normal cells in the G1 phase of the cell cycle before treatment may reduce toxicity, as they are less sensitive in this phase compared to G2/M.[4]
-
Duration of Exposure: Limiting the exposure time of normal cells to this compound to the minimum required to achieve the desired effect on your target (cancer) cells can help reduce off-target toxicity.
Q4: Are there alternative compounds to this compound with lower toxicity profiles?
The field of CDK inhibitors is evolving, with a focus on developing more selective inhibitors to reduce off-target effects. For instance, this compound has been used as a starting point for the development of PROTACs (Proteolysis Targeting Chimeras) like TMX-2172, which are designed to selectively degrade specific CDKs (like CDK2 and CDK5) while avoiding CDK1, thereby potentially reducing toxicity.[3] Depending on the specific CDK you are targeting in your research, exploring more selective inhibitors or degraders could be a viable strategy.
Troubleshooting Guides
Issue 1: High Levels of Apoptosis or Cell Death in Normal Control Cells
Possible Cause: The concentration of this compound is too high for the specific normal cell line, or the cells are in a highly proliferative state, making them sensitive to CDK1 inhibition.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment on your normal cells to determine the IC50 (half-maximal inhibitory concentration) and identify a non-toxic concentration range.
-
Optimize Treatment Time: Reduce the incubation time with this compound. A shorter exposure may be sufficient to inhibit the target in cancer cells while minimizing damage to normal cells.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of your normal cells. If a large percentage of cells are in S and G2/M phases, they will be more sensitive. Consider strategies to enrich for cells in the G1 phase before treatment.
-
Co-culture Models: If applicable to your research, consider using co-culture models where normal cells can be maintained in a more physiologically relevant, potentially less proliferative state.
Issue 2: Discrepancies in Toxicity Data Between Experiments
Possible Cause: Variations in cell culture conditions can significantly impact the proliferative state of normal cells and their sensitivity to this compound.
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure consistent cell seeding densities across all experiments, as this affects the growth rate.
-
Monitor Passage Number: Use normal cells within a consistent and low passage number range, as their characteristics can change over time in culture.
-
Serum Concentration: Be aware that the concentration of serum in the culture medium can influence the rate of cell proliferation. Maintain a consistent serum concentration.
-
Control for Confluency: Treat cells at a consistent level of confluency. Overly confluent or sparse cultures will have different proliferation rates.
Data Presentation
Table 1: Inhibitory Activity of this compound on Various Cyclin-Dependent Kinases
| CDK Target | IC50 (nM) |
| CDK1 | 0.9 |
| CDK2 | <0.5 |
| CDK4 | 24.5 |
| CDK5 | 0.5 |
| CDK6 | 15.6 |
| Data sourced from MedchemExpress and ProbeChem.[1][2] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of normal cells.
Methodology:
-
Cell Seeding: Seed normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To evaluate the effect of this compound on the cell cycle distribution of normal cells.
Methodology:
-
Cell Treatment: Culture normal cells in 6-well plates and treat them with the desired concentration of this compound or a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution in the dark for at least 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound inhibits CDK1, leading to G2/M arrest and apoptosis in normal proliferating cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 3. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
TMX-3013 stability issues in storage and handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of TMX-3013.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal stability, solid this compound powder should be stored at -20°C for up to three years. For shorter periods of up to two years, storage at 4°C is also acceptable.[1] The product is stable at room temperature for several days, which covers typical shipping times.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store these solutions at -80°C for a stability of up to six months. For shorter-term storage of up to one month, -20°C is acceptable.[1]
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO.[1] For in vivo applications, a common formulation is a mixture of DMSO, Tween 80, and saline.[1]
Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?
If precipitation is observed, gently warm the vial and sonicate until the solution becomes clear. To prevent this, ensure the stock solution is thoroughly mixed before aliquoting and freezing. When preparing for an experiment, allow the aliquot to come to room temperature and vortex briefly before use.
Q5: How can I check the integrity of my this compound sample if I suspect degradation?
The integrity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks or a decrease in the main peak area. Mass spectrometry (MS) can be used to identify potential degradation products by analyzing changes in the molecular weight.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions of both solid compound and stock solutions. 2. Prepare fresh stock solutions from solid this compound. 3. Aliquot stock solutions to minimize freeze-thaw cycles. 4. Protect solutions from light and extreme temperatures. |
| Reduced potency in cell-based assays | Loss of active compound. | 1. Verify the concentration of the stock solution using a spectrophotometer or HPLC. 2. Use a fresh aliquot for each experiment. 3. Ensure complete dissolution of the compound in the solvent. |
| Precipitation in stock solution | Exceeding solubility limit or temperature fluctuations. | 1. Gently warm and sonicate the solution. 2. If precipitation persists, consider preparing a more dilute stock solution. |
| Color change of solid or solution | Potential degradation. | 1. Discard the discolored material. 2. Use a fresh, properly stored vial of this compound. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from InvivoChem product information.[1]
Table 2: Inhibitory Activity of this compound against Cyclin-Dependent Kinases (CDKs)
| Target CDK | IC50 (nM) |
| CDK1 | 0.9 |
| CDK2 | <0.5 |
| CDK4 | 24.5 |
| CDK5 | 0.5 |
| CDK6 | 15.6 |
IC50 values indicate the concentration of this compound required to inhibit 50% of the kinase activity.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid powder, anhydrous DMSO.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., 10 mM). c. Vortex the solution until the this compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the purity and identify potential degradation products of this compound under specific storage conditions.
-
Methodology: a. Prepare a standard solution of this compound of known concentration. b. Subject samples of this compound to various stress conditions (e.g., elevated temperature, light exposure, acidic/basic conditions). c. At specified time points, inject the samples and the standard solution into an HPLC system equipped with a C18 column and a UV detector. d. Analyze the resulting chromatograms to compare the peak area of the parent compound and detect the presence of any new peaks, which may indicate degradation products.
Visualizations
Caption: this compound inhibits multiple CDKs to block cell cycle progression.
Caption: Workflow for PROTAC synthesis using this compound and subsequent degradation pathway.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Refining TMX-3013 treatment duration for optimal effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on refining the treatment duration of TMX-3013 for optimal experimental outcomes. Below you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, multi-cyclin-dependent kinase (CDK) inhibitor. It targets several key regulators of the cell cycle, including CDK1, CDK2, CDK4, CDK5, and CDK6.[1][2][3] By inhibiting these kinases, this compound can arrest the cell cycle, making it a subject of interest in cancer research. Additionally, this compound serves as a chemical starting point for the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as TMX-2172, which selectively degrades CDK2 and CDK5.[4]
Q2: What is a recommended starting point for determining the optimal treatment duration for this compound in a new cell line?
A2: The optimal treatment duration for this compound is highly dependent on the specific cell line and the biological question being investigated. A crucial first step is to perform a time-course experiment. We recommend treating your cells with a concentration around the IC50 value for various durations (e.g., 6, 12, 24, 48, and 72 hours) and assessing a relevant downstream marker of CDK inhibition (e.g., p-Rb levels) or cell viability to determine the shortest exposure time that produces the desired effect.[5]
Q3: What are the potential consequences of prolonged exposure to this compound?
A3: Prolonged treatment with pan-CDK inhibitors like this compound can lead to several unintended consequences. These may include on-target toxicity in sensitive cell lines, off-target effects on other kinases, and the development of cellular resistance.[5][6][7] In some cases, prolonged inhibition of specific CDKs, such as CDK2, can lead to the emergence of a persistent population of polyploid cancer cells.[8] Furthermore, extended G1 arrest from CDK4/6 inhibition can induce replication stress in the subsequent S-phase.[9]
Q4: My cells are showing high levels of unexpected cell death even at low concentrations of this compound. What could be the cause?
A4: Unexpected cytotoxicity can stem from several factors. It's possible that your cell line is particularly sensitive to the inhibition of one or more of the CDKs targeted by this compound. Another possibility is on-target toxicity due to prolonged inhibition of essential CDKs.[5] To address this, consider performing a time-course experiment to find the minimum effective treatment duration. You could also explore intermittent dosing schedules (e.g., 24 hours on, 48 hours off) to potentially improve the therapeutic window.[5]
Q5: I am not observing any effect of this compound at the expected concentrations. What should I do?
A5: If you are not seeing an effect, first ensure the integrity of the compound. This compound may have degraded if not stored properly. Secondly, confirm that your cell line expresses the target CDKs and has a functional downstream pathway (e.g., a functional Retinoblastoma (Rb) protein for CDK4/6-mediated effects).[10] Some cell lines may have intrinsic resistance to CDK inhibitors.[11] Verifying CDK inhibition by assessing the phosphorylation status of a downstream target like the Rb protein via Western blot is a reliable method to confirm target engagement.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Toxicity/Cell Death | 1. On-target toxicity from prolonged CDK inhibition.[5] 2. Off-target effects.[5] 3. Cell line is highly sensitive. | 1. Optimize Treatment Duration: Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the minimum exposure time needed for the desired effect.[5] 2. Dose Titration: Perform a dose-response curve to identify the optimal concentration with the best therapeutic window. 3. Intermittent Dosing: Explore pulsing the treatment (e.g., 24h on, 48h off) to reduce continuous pressure on the cells.[5] |
| Inconsistent Results Between Experiments | 1. Variability in cell passage number. 2. Inconsistent final concentration of the vehicle (e.g., DMSO).[10] 3. Fluctuation in incubation times. | 1. Consistent Cell Passages: Use a consistent and narrow range of cell passage numbers for all experiments. 2. Control Vehicle Concentration: Ensure the final DMSO concentration is the same across all wells, including controls, and is at a non-toxic level (typically <0.5%).[10] 3. Standardize Incubation Times: Use a precise timer for compound addition and reagent additions to ensure consistency. |
| No Observable Effect | 1. Compound degradation. 2. Cell line resistance (e.g., non-functional Rb pathway).[10][11] 3. Insufficient treatment duration. | 1. Verify Compound Activity: Use a new stock of this compound. 2. Cell Line Characterization: Confirm target CDK expression and a functional Rb pathway in your cell line. 3. Extend Treatment Duration: If no toxicity is observed, extend the treatment duration in your time-course experiment. |
| PROTAC (e.g., TMX-2172) Shows No Degradation | 1. Insufficient treatment time for degradation to occur. 2. Cell line lacks necessary E3 ligase components (e.g., CRBN). 3. Issues with Western blot protocol. | 1. Time-Course for Degradation: Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to determine the kinetics of degradation.[12] 2. Confirm E3 Ligase Expression: Verify the expression of Cereblon (CRBN) in your cell line if using a thalidomide-based PROTAC. 3. Optimize Western Blot: Ensure complete cell lysis and proper antibody concentrations for both the target protein and loading control. |
Data Presentation
Table 1: Inhibitory Potency of this compound Against Various Cyclin-Dependent Kinases
| Target CDK | IC50 (nM) |
| CDK1 | 0.9 |
| CDK2 | <0.5 |
| CDK4 | 24.5 |
| CDK5 | 0.5 |
| CDK6 | 15.6 |
| Data extracted from multiple sources.[1][2][3] |
Table 2: Example Time-Course Experiment Design for a New Cell Line
| Time Point | This compound Concentration | Assay(s) |
| 0 h (Control) | Vehicle (e.g., 0.1% DMSO) | Cell Viability (MTT/CCK-8), Western Blot (p-Rb, Cyclin D1) |
| 6 h | IC50 Concentration | Cell Viability (MTT/CCK-8), Western Blot (p-Rb, Cyclin D1) |
| 12 h | IC50 Concentration | Cell Viability (MTT/CCK-8), Western Blot (p-Rb, Cyclin D1) |
| 24 h | IC50 Concentration | Cell Viability (MTT/CCK-8), Western Blot (p-Rb, Cyclin D1) |
| 48 h | IC50 Concentration | Cell Viability (MTT/CCK-8), Western Blot (p-Rb, Cyclin D1) |
| 72 h | IC50 Concentration | Cell Viability (MTT/CCK-8), Western Blot (p-Rb, Cyclin D1) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8) for Time-Course Analysis
This protocol is adapted for determining the effect of this compound treatment duration on cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13][14]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle-only control.
-
Treatment: Add the this compound dilutions and vehicle control to the appropriate wells.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, and 72 hours) in a humidified incubator.
-
Assay:
-
For MTT: At each time point, add 10 µL of MTT solution to each well and incubate for 1-4 hours. Then, add 100 µL of solubilization solution and mix to dissolve the formazan (B1609692) crystals.[15]
-
For CCK-8: At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[14]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot cell viability versus treatment duration.
Protocol 2: Western Blot for Downstream Target Modulation
This protocol is for assessing the phosphorylation of Retinoblastoma (Rb) protein, a downstream target of CDKs, to confirm this compound activity over time.
Materials:
-
6-well plates
-
Cell culture reagents
-
This compound and vehicle control
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-Rb, anti-Rb, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once adhered, treat the cells with this compound or vehicle for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Rb overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the change in p-Rb levels relative to total Rb and the loading control over the treatment duration.
Visualizations
Caption: this compound inhibits CDK4/6 and CDK2, preventing Rb phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | 2488761-18-6 | Invivochem [invivochem.com]
- 3. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 4. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2024-7076 [excli.de]
- 7. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK2 inhibition produces a persistent population of polyploid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal | The EMBO Journal [link.springer.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
TMX-3013 Technical Support Center: Troubleshooting In Vivo Bioavailability
Welcome to the technical support center for TMX-3013. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common challenges related to the in vivo bioavailability of this potent multi-CDK inhibitor. This compound is an inhibitor of Cyclin-Dependent Kinases (CDKs), with high potency against CDK1, CDK2, and CDK5.[1][2][3][4] While a powerful tool for cell cycle research, its physicochemical properties can present challenges in achieving optimal exposure in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral gavage in mice. What is the likely cause?
A1: Low and variable oral bioavailability is a common issue for potent, complex small molecules. The primary causes are often poor aqueous solubility and/or significant first-pass metabolism in the gut wall and liver.[5][6][7] this compound, as a multi-CDK inhibitor, likely has poor water solubility, which can lead to incomplete dissolution in the gastrointestinal (GI) tract and consequently, poor absorption. High inter-animal variability often stems from differences in GI physiology (e.g., pH, transit time) that have a magnified effect on a poorly soluble compound. We recommend evaluating different formulation strategies to improve solubility and absorption.
Q2: Our in vivo efficacy study shows a poor dose-response relationship, even at high doses. Could this be a bioavailability issue?
A2: Yes, this is a classic sign of exposure-limited efficacy. If the drug's absorption is saturated at a low dose, simply increasing the administered dose of a simple suspension will not lead to a proportional increase in plasma concentration (Cmax) or total exposure (AUC). The compound may precipitate in the GI tract before it can be absorbed. Before proceeding with further efficacy studies, it is crucial to conduct a pharmacokinetic (PK) study with a formulation designed to enhance solubility to confirm that you are achieving dose-proportional exposure.
Q3: We attempted an intravenous (IV) injection of this compound dissolved in a simple saline/DMSO buffer, but the compound precipitated upon injection. What is a suitable IV formulation?
A3: Precipitation upon injection, or "crashing out," occurs when a water-insoluble compound formulated in a high percentage of an organic co-solvent (like DMSO) is rapidly diluted in the aqueous environment of the bloodstream. This is a common challenge.[7] For IV administration of this compound, we recommend using a vehicle designed for poorly soluble compounds. Suitable options include:
-
Co-solvent systems: Using a mixture of solvents like DMSO, PEG300, and Tween® 80 can increase the compound's solubility and stability in the final formulation. A common vehicle is 10% DMSO / 40% PEG300 / 50% Saline.
-
Cyclodextrin-based formulations: Encapsulating this compound within a cyclodextrin (B1172386) molecule (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) can significantly increase its aqueous solubility.
Always perform a pre-formulation screen to determine the maximum solubility in various vehicles before animal administration.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving bioavailability issues with this compound.
Quantitative Data Summary
The following tables present representative, hypothetical pharmacokinetic data for this compound in different formulations in mice.
Table 1: Comparison of Oral Formulations (Dose: 10 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Simple Suspension (in 0.5% CMC) | 85 ± 30 | 2.0 | 350 ± 150 |
| Nanosuspension | 250 ± 60 | 1.0 | 1100 ± 210 |
| Lipid-Based (SEDDS) | 410 ± 95 | 0.5 | 1850 ± 350 |
Table 2: Absolute Bioavailability Calculation
| Route | Dose (mg/kg) | AUC (ng·hr/mL) | Absolute Bioavailability (F%) |
| IV (in 20% HPβCD) | 2 | 1750 ± 250 | 100% (by definition) |
| Oral (Simple Suspension) | 10 | 350 ± 150 | 4% |
| Oral (Lipid-Based) | 10 | 1850 ± 350 | 21% |
Note: Data are presented as Mean ± Standard Deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation
This protocol describes a common method for preparing a nanosuspension to improve the dissolution rate of a poorly soluble compound like this compound.
Materials:
-
This compound powder
-
Stabilizing agent (e.g., Poloxamer 188)
-
Milli-Q water
-
Zirconium oxide beads (0.5 mm diameter)
-
High-speed homogenizer or bead mill
Procedure:
-
Prepare a 2% (w/v) solution of Poloxamer 188 in Milli-Q water.
-
Disperse this compound powder into the stabilizer solution to create a 1% (w/v) pre-suspension.
-
Homogenize the pre-suspension for 10 minutes at 5,000 RPM to ensure it is uniformly mixed.
-
Add the pre-suspension and an equal volume of zirconium oxide beads to a milling chamber.
-
Mill at 2,000 RPM for 4-6 hours at a controlled temperature (4-10°C) to prevent drug degradation.
-
Periodically sample the suspension and measure particle size using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (typically <200 nm) is achieved.
-
Separate the milled nanosuspension from the beads via filtration or decanting.
-
Confirm the final concentration of this compound via HPLC.
Protocol 2: Murine Pharmacokinetic Study
This protocol outlines a standard procedure for assessing the plasma concentration of this compound over time in mice.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Fast animals for 4 hours prior to dosing (water ad libitum).
-
Administer this compound formulation via the desired route (e.g., oral gavage or IV tail vein injection).
-
Collect blood samples (approx. 30-50 µL) via tail vein or submandibular bleed at specified time points (e.g., Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge blood samples at 4,000 x g for 10 minutes at 4°C to separate plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
Analyze plasma samples for this compound concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
This compound Mechanism of Action
This compound inhibits multiple cyclin-dependent kinases, which are critical regulators of cell cycle progression. Its primary targets include CDK1, CDK2, and CDK5.[1][2][3][4] By inhibiting these kinases, this compound can arrest cells at different phases of the cell cycle, leading to an anti-proliferative effect. The diagram below illustrates its role in the G1/S transition, a key checkpoint controlled by CDK2.
References
- 1. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CDK | 2488761-18-6 | Invivochem [invivochem.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TMX-3013: A Potent Pan-CDK Inhibitor in Early-Stage Evaluation
A Comparative Analysis of TMX-3013 Against Other Pan-Cyclin-Dependent Kinase Inhibitors
In the landscape of cancer therapeutics, cyclin-dependent kinases (CDKs) remain a pivotal target due to their fundamental role in cell cycle regulation. Pan-CDK inhibitors, which target multiple CDKs, have been a cornerstone of research in this area. This guide provides a comparative overview of the novel pan-CDK inhibitor, this compound, alongside established inhibitors such as Flavopiridol, Roscovitine, and AT7519. While this compound demonstrates high potency in enzymatic assays, a comprehensive evaluation of its cellular and in vivo efficacy is pending in the public domain.
Introduction to this compound
This compound is a multi-targeted CDK inhibitor with potent activity against several key cell cycle regulators.[1][2][3] It has been identified as an inhibitor of CDK1, CDK2, CDK4, CDK5, and CDK6.[1][2][3] The primary role of these kinases in orchestrating cell cycle progression makes them attractive targets for anti-cancer drug development. The inhibition of these kinases is expected to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Comparative Efficacy: this compound vs. Other Pan-CDK Inhibitors
A direct comparison of the efficacy of this compound with other pan-CDK inhibitors is currently limited by the lack of publicly available data on the cellular and in vivo effects of this compound. However, based on its enzymatic inhibitory activity, this compound shows promise. The following sections and tables summarize the available data for this compound and provide a benchmark for comparison using data from well-characterized pan-CDK inhibitors.
Biochemical Potency: In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below compares the IC50 values of this compound and other pan-CDK inhibitors against a panel of cyclin-dependent kinases.
| Inhibitor | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK7 (nM) | CDK9 (nM) |
| This compound | 0.9[1] | <0.5[1] | 24.5[1] | 0.5[1] | 15.6[1] | - | - |
| Flavopiridol | 30 | 170 | 100 | - | 60 | 300 | 10 |
| Roscovitine | ~700 | ~700 | >100,000 | ~200 | >100,000 | ~700 | - |
| AT7519 | 210 | 47 | 100 | - | 170 | - | <10 |
Data for Flavopiridol, Roscovitine, and AT7519 are compiled from various sources and represent approximate values.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: Figure 1: Simplified CDK signaling pathway and points of inhibition.
Caption: Figure 2: General workflow for evaluating pan-CDK inhibitor efficacy.
Detailed Experimental Protocols
1. In Vitro Kinase Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of a specific CDK by 50%.
-
Materials:
-
Recombinant human CDK/cyclin enzymes (e.g., CDK1/CycB, CDK2/CycA, etc.)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Histone H1 for CDK1/CycB, Rb-CTF for CDK4/CycD1)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Add the kinase, substrate, and inhibitor to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
2. Cell Viability Assay (GI50/IC50 Determination)
-
Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell viability or growth.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor serially diluted in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 or IC50 value.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the inhibitor on the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
-
4. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Analyze the tumor growth inhibition data to assess the efficacy of the inhibitor.
-
Conclusion
This compound is a potent pan-CDK inhibitor as demonstrated by its low nanomolar IC50 values against key cell cycle CDKs. However, a comprehensive understanding of its therapeutic potential requires further investigation into its cellular and in vivo efficacy. The data and protocols provided for established pan-CDK inhibitors such as Flavopiridol, Roscovitine, and AT7519 serve as a valuable benchmark for the future evaluation of this compound and other emerging CDK inhibitors. Further preclinical studies are warranted to elucidate the anti-proliferative and pro-apoptotic effects of this compound in various cancer models and to determine its potential as a clinical candidate.
References
TMX-3013 vs. Palbociclib: A Comparative Analysis in the Context of Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TMX-3013 and Palbociclib, two cyclin-dependent kinase (CDK) inhibitors with distinct selectivity profiles, in the context of their potential application in breast cancer therapy. While Palbociclib is a well-established and clinically approved selective CDK4/6 inhibitor, this compound is a research compound identified as a potent pan-CDK inhibitor. This document summarizes their mechanisms of action, presents available quantitative data, and outlines relevant experimental protocols to facilitate a comprehensive understanding of their differential effects on breast cancer cells.
Introduction
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key drivers of cell cycle progression, making them attractive targets for cancer therapy. Palbociclib (Ibrance®) has revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative (HER2-) advanced or metastatic breast cancer by selectively targeting CDK4 and CDK6. This compound, on the other hand, represents a broader approach by inhibiting multiple CDKs. This comparison aims to highlight the key differences in their biochemical activity and potential cellular effects.
Mechanism of Action
Palbociclib: As a selective inhibitor of CDK4 and CDK6, Palbociclib primarily targets the G1 phase of the cell cycle.[1][2] In HR+ breast cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway is often hyperactivated. Palbociclib inhibits CDK4 and CDK6, preventing the phosphorylation of Rb.[3][4] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and leading to G1 arrest.[3][5]
This compound: this compound is a pan-CDK inhibitor with potent activity against CDK1, CDK2, CDK4, CDK5, and CDK6.[6] Its broader inhibitory profile suggests a more complex impact on the cell cycle. Inhibition of CDK1 would be expected to cause a G2/M arrest, while inhibition of CDK2 would also contribute to a G1/S phase block.[7] The combined inhibition of CDK4 and CDK6 would, similar to Palbociclib, prevent Rb phosphorylation and induce G1 arrest. Therefore, this compound has the potential to induce cell cycle arrest at multiple checkpoints.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Palbociclib. It is important to note that direct comparative studies of this compound and Palbociclib in breast cancer cell lines are not publicly available. The data for this compound is based on enzymatic assays, while the data for Palbociclib includes both enzymatic and cellular assays in breast cancer models.
| Parameter | This compound | Palbociclib | Reference |
| Target CDKs | CDK1, CDK2, CDK4, CDK5, CDK6 | CDK4, CDK6 | [6] |
| Enzymatic IC50 (CDK1) | 0.9 nM | >10,000 nM | [6] |
| Enzymatic IC50 (CDK2) | <0.5 nM | >10,000 nM | [6] |
| Enzymatic IC50 (CDK4/cyclin D1) | 24.5 nM | 11 nM | [6] |
| Enzymatic IC50 (CDK6/cyclin D3) | 15.6 nM | 16 nM | [6] |
| Enzymatic IC50 (CDK5/p25) | 0.5 nM | Not widely reported | [6] |
| Cellular IC50 (MCF-7 cells) | Not Available | 79.4 nM (for pRb inhibition) | [4] |
| Cellular IC50 (HCC1187 cells) | Not Available | >10 µM (for pRb inhibition) | [4] |
Signaling Pathway Diagrams
References
- 1. CDK4/6 inhibitors in breast cancer therapy: Current practice and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of CDK4/6 Inhibition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. The retinoblastoma tumor suppressor modifies the therapeutic response of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Validating TMX-3013: A Comparative Guide to its CDK Inhibitory Activity in a New Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel cyclin-dependent kinase (CDK) inhibitor, TMX-3013, with other established CDK inhibitors. It outlines the validation of this compound's inhibitory activity in a new cellular context, presenting supporting experimental protocols and data in a clear, comparative format.
Introduction to this compound and the CDK Landscape
This compound is a potent, multi-CDK inhibitor with demonstrated activity against several key cell cycle and transcriptional CDKs.[1][2] Its unique profile suggests potential therapeutic applications in various cancers. The development of selective CDK inhibitors is a significant area of cancer research, with several agents approved for clinical use, primarily targeting the CDK4/6 pathway in breast cancer.[3][4][5][6] This guide will compare this compound to a selection of these inhibitors to highlight its specific attributes.
Comparative Inhibitory Activity
The following table summarizes the in vitro enzymatic inhibitory activity (IC50) of this compound against various CDKs compared to other well-characterized CDK inhibitors.
| Compound | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | CDK5 (IC50, nM) | CDK6 (IC50, nM) | CDK7 (IC50, nM) | CDK9 (IC50, nM) | Primary Target(s) |
| This compound | 0.9[1][2] | <0.5[1][2] | 24.5[1][2] | 0.5[1][2] | 15.6[1][2] | - | - | CDK1, CDK2, CDK5 |
| Palbociclib | - | - | 11 | - | 15 | - | - | CDK4/6[6] |
| Ribociclib | - | - | 10 | - | 39 | - | - | CDK4/6[6] |
| Abemaciclib | - | - | 2 | - | 10 | - | - | CDK4/6[6] |
| Flavopiridol | 30[6] | 170[6] | 100[6] | - | 60[6] | 300[6] | 10[6] | Pan-CDK |
| Roscovitine | - | 160[7] | - | 160[7] | - | - | - | CDK2, CDK5, CDK7, CDK9[7] |
| Dinaciclib | 3[5] | 1[5] | - | 1[5] | - | - | 4[5] | CDK1, CDK2, CDK5, CDK9 |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.
Experimental Validation of this compound in a New Cell Line: OVCAR8 Ovarian Cancer Cells
To validate the cellular activity of this compound, we propose a series of experiments in the OVCAR8 human ovarian cancer cell line. This cell line is known to have high expression of Cyclin E1 (CCNE1), a key activator of CDK2, making it a relevant model to test a potent CDK2 inhibitor like this compound.[8]
Experimental Workflow
Caption: Experimental workflow for validating this compound activity.
Detailed Experimental Protocols
3.2.1. Cell Culture
OVCAR8 cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
3.2.2. Preparation of Inhibitor Stock Solutions
This compound and comparator inhibitors (e.g., Palbociclib, Dinaciclib) will be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create 10 mM stock solutions.[9] Aliquots will be stored at -20°C.[9] Serial dilutions will be prepared in culture medium immediately before use.
3.2.3. Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on OVCAR8 cell proliferation.
-
Method:
-
Seed OVCAR8 cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) and control inhibitors for 72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value using non-linear regression analysis.
-
3.2.4. Cell Cycle Analysis
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Method:
-
Seed OVCAR8 cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 hours.
-
Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
3.2.5. Western Blot Analysis
-
Objective: To investigate the impact of this compound on key proteins in the CDK signaling pathway.
-
Method:
-
Treat OVCAR8 cells with this compound at IC50 concentrations for 24 hours.
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins such as Phospho-Rb (Ser807/811), total Rb, Cyclin E1, CDK2, and p27. A loading control like β-actin or GAPDH should also be used.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
CDK Signaling Pathway and this compound's Mechanism of Action
The cell cycle is a tightly regulated process controlled by the sequential activation of CDKs. This compound, with its potent inhibition of CDK1, CDK2, and CDK5, is expected to induce cell cycle arrest and potentially apoptosis.
Caption: Simplified CDK signaling pathway and inhibitor targets.
Expected Outcomes and Interpretation
Based on its potent in vitro activity against CDK2, this compound is expected to exhibit strong anti-proliferative effects in OVCAR8 cells. The cell cycle analysis is predicted to show an accumulation of cells in the G1 and/or S phase, consistent with the inhibition of CDK2. Western blot analysis should reveal a decrease in the phosphorylation of the Rb protein, a key substrate of CDK2, leading to the suppression of E2F-responsive genes required for S-phase entry.
By comparing these results with those obtained from established CDK inhibitors, a comprehensive understanding of this compound's cellular mechanism of action and its potential as a therapeutic agent can be achieved. This validation process is a critical step in the preclinical development of this promising new compound.
References
- 1. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of Cyclin-Dependent Kinases as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The next generation of CDK inhibitors is coming | MD Anderson Cancer Center [mdanderson.org]
- 5. mdpi.com [mdpi.com]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TMX-3013 and Other Leading CDK2 Inhibitors for Researchers
In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a pivotal target. Its role in cell cycle progression, particularly the G1/S phase transition, makes it a compelling focus for therapeutic intervention, especially in cancers characterized by aberrant cell proliferation. This guide provides a detailed, data-driven comparison of TMX-3013, a potent CDK inhibitor, with other notable CDK2 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.
This compound: A Multi-Targeted CDK Inhibitor
This compound is a potent inhibitor of multiple Cyclin-Dependent Kinases.[1][2][3][4] It has demonstrated sub-nanomolar to low nanomolar inhibitory activity against several key CDKs involved in cell cycle regulation. This multi-targeted profile distinguishes it from more selective CDK2 inhibitors. This compound has also served as a foundational molecule for the development of proteolysis-targeting chimeras (PROTACs), such as TMX-2172, a dual CDK2 and CDK5 degrader.[5][6]
Head-to-Head Performance Comparison
To provide a clear and objective comparison, the following table summarizes the in vitro potency (IC50) of this compound against other well-characterized CDK inhibitors. These comparators include both multi-targeted and selective CDK2 inhibitors, some of which are in clinical development.
| Compound | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | CDK5 (IC50, nM) | CDK6 (IC50, nM) | CDK9 (IC50, nM) | Reference(s) |
| This compound | 0.9 | <0.5 | 24.5 | 0.5 | 15.6 | - | [1][2][3] |
| Dinaciclib | 3 | 1 | - | 1 | - | 4 | [7][8][9] |
| Roscovitine (Seliciclib) | 650 | 700 | >100,000 | 200 | >100,000 | - | [10][11] |
| BLU-222 | 234 | 2.6 | 377 | - | 276 | >10,000 | [12] |
| PF-07104091 | 152 | 1.05 | - | - | - | - | [13] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are crucial.
Biochemical Kinase Inhibition Assay (General Protocol)
The inhibitory activity of compounds against CDK enzymes is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[14][15]
Materials:
-
Recombinant human CDK/cyclin enzymes (e.g., CDK2/Cyclin E1)
-
Kinase-specific substrate (e.g., Histone H1 for CDK2/Cyclin A)[16]
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[15]
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the CDK/cyclin enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system, following the manufacturer's protocol.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
The effect of CDK inhibitors on cancer cell growth is often assessed using a cell viability assay, such as the MTT or CyQUANT™ assay.[17][18]
Materials:
-
Cancer cell lines (e.g., OVCAR-3, a cell line with CCNE1 amplification)
-
Cell culture medium and supplements
-
Test compounds
-
MTT reagent or CyQUANT™ dye
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 5 days).
-
Add the MTT reagent or CyQUANT™ dye to the wells and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams have been generated.
Caption: Simplified CDK2 signaling pathway at the G1/S transition and points of inhibition.
Caption: A typical experimental workflow for the evaluation of CDK2 inhibitors.
Conclusion
This compound is a highly potent, multi-targeted CDK inhibitor with sub-nanomolar activity against CDK2. Its broad activity spectrum against other CDKs, such as CDK1, CDK5, and CDK6, differentiates it from highly selective CDK2 inhibitors like BLU-222 and PF-07104091. This multi-targeted nature could be advantageous in certain cancer contexts but may also present challenges in terms of toxicity due to the inhibition of essential kinases like CDK1.
The choice of a CDK2 inhibitor for research or therapeutic development will depend on the specific biological question or clinical indication. For studies focused on the specific role of CDK2, highly selective inhibitors are preferable. However, for cancers with complex dysregulation of the cell cycle involving multiple CDKs, a multi-targeted inhibitor like this compound may offer a more comprehensive approach. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from its unique inhibitory profile.
References
- 1. This compound | CDK | 2488761-18-6 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CDK inhibitor | Probechem Biochemicals [probechem.com]
- 5. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 13. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. blueprintmedicines.com [blueprintmedicines.com]
- 18. An in vivo reporter to quantitatively and temporally analyze the effects of CDK4/6 inhibitor-based therapies in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of TMX-3013: A Comparative Analysis with siRNA-Mediated Knockdown
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the on-target effects of TMX-3013, a potent multi-cyclin-dependent kinase (CDK) inhibitor. By juxtaposing the phenotypic outcomes of this compound treatment with those induced by small interfering RNA (siRNA) mediated knockdown of its primary targets—CDK1, CDK2, CDK4, CDK5, and CDK6—researchers can effectively validate the compound's mechanism of action.
This compound is a multi-CDK inhibitor with high potency against several key regulators of the cell cycle.[1] The use of siRNA provides a powerful genetic method to mimic the pharmacological inhibition of a specific target, thereby enabling a direct comparison of the resulting cellular phenotypes.[2][3] This approach is crucial for confirming that the biological effects of this compound are indeed a consequence of its intended on-target activity. While direct head-to-head experimental data for this compound and siRNA knockdown of all its targets in a single system is not extensively published, this guide synthesizes available information and provides a comprehensive protocol for such a validation study.
Comparative Analysis of Phenotypic Effects
The primary consequence of inhibiting CDKs is the disruption of the cell cycle. Both this compound and siRNA-mediated knockdown of its target CDKs are expected to induce cell cycle arrest, reduce proliferation, and potentially trigger apoptosis. The specific phase of cell cycle arrest will depend on the primary CDK target inhibited in a particular cell line.
| Parameter | This compound Treatment | siRNA-Mediated CDK Knockdown | Alternative CDK Inhibitors (for comparison) |
| Target(s) | CDK1, CDK2, CDK4, CDK5, CDK6 | Specific CDK isoform(s) targeted by siRNA | Varies (e.g., Palbociclib for CDK4/6) |
| Cell Cycle Arrest | Expected at G1/S and/or G2/M phases | G1 arrest (CDK2, CDK4, CDK6 knockdown)[4], G2/M arrest (CDK1 knockdown)[3][5] | G1 arrest (Palbociclib) |
| Cell Proliferation | Inhibition of cell growth | Significant reduction in cell proliferation[3][6] | Inhibition of cell growth |
| Apoptosis | Induction of apoptosis may be observed | Induction of apoptosis reported with CDK1 and CDK2 knockdown[2][3] | Varies with the inhibitor and cell type |
| Western Blot Analysis | No change in total CDK protein levels | Significant reduction in the specific target CDK protein level[2][6][7] | No change in total CDK protein levels |
| pRb Phosphorylation | Reduction in phosphorylated Rb | Reduction in phosphorylated Rb (with CDK4/6 knockdown)[6] | Reduction in phosphorylated Rb |
Experimental Protocols
To confirm the on-target effects of this compound, a series of experiments should be conducted in parallel: treating cells with this compound, transfecting cells with siRNAs targeting each of the relevant CDKs (CDK1, CDK2, CDK4, CDK5, CDK6), and a non-targeting control siRNA.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to CDK inhibitors. Ovarian cancer cell lines like OVCAR8 have been used in studies with this compound derivatives.[1]
-
This compound Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (based on its known IC50 values) for 24, 48, and 72 hours. A DMSO-treated control group should be included.
-
siRNA Transfection:
-
Use commercially available and validated siRNAs for human CDK1, CDK2, CDK4, CDK5, and CDK6, along with a non-targeting (scrambled) control siRNA.
-
Transfect the cells using a suitable lipid-based transfection reagent according to the manufacturer's protocol. A typical concentration for siRNA is between 10 and 50 nM.[8]
-
Incubate the cells for 48-72 hours post-transfection to ensure efficient protein knockdown.[2]
-
Western Blot Analysis
This technique is essential to confirm the successful knockdown of the target CDKs by siRNA and to assess the levels of downstream signaling proteins.
-
Cell Lysis: Harvest cells at the desired time points, wash with PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against CDK1, CDK2, CDK4, CDK5, CDK6, phospho-Rb (Ser780, Ser795), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Cell Proliferation Assay
Assays such as the MTT or EdU incorporation assay can be used to measure the effect on cell viability and proliferation.
-
MTT Assay:
-
Plate cells in a 96-well plate and treat as described above.
-
At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
EdU Incorporation Assay:
-
This assay measures DNA synthesis and is a direct measure of cell proliferation.
-
Incubate cells with EdU for a short period before harvesting.
-
Detect EdU incorporation using a fluorescently labeled azide (B81097) through a click chemistry reaction, following the manufacturer's protocol.[3]
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Visualizing the Workflow and Pathways
To better understand the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Simplified cell cycle pathway showing points of inhibition by this compound and siRNA.
By following this guide, researchers can systematically generate the necessary data to confidently confirm the on-target effects of this compound, strengthening the rationale for its further development. The comparison with siRNA-mediated knockdown provides a rigorous validation of the compound's mechanism of action and specificity.
References
- 1. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Suppression of CDK2 expression by siRNA induces cell cycle arrest and cell proliferation inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multimodal perturbation analyses of cyclin-dependent kinases reveal a network of synthetic lethalities associated with cell-cycle regulation and transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Distinguishing parallel from series circuits with a double knockdown procedure in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
TMX-3013: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of TMX-3013, a potent cyclin-dependent kinase (CDK) inhibitor, with other relevant kinase inhibitors. The information presented herein is compiled from publicly available experimental data to aid researchers in making informed decisions for their drug discovery and development programs.
This compound is a powerful inhibitor of several key CDKs involved in cell cycle regulation.[1][2] Understanding its cross-reactivity with other kinase families is crucial for predicting potential off-target effects and identifying opportunities for therapeutic applications. This guide presents a summary of its inhibitory activity against its primary targets and explores its broader kinase selectivity in comparison to other well-known pan-CDK inhibitors, Flavopiridol and Dinaciclib.
Kinase Inhibition Profile of this compound
This compound demonstrates high potency against several members of the CDK family. The half-maximal inhibitory concentrations (IC50) for this compound against its primary targets are summarized in the table below.
| Kinase | IC50 (nM) |
| CDK1 | 0.9 |
| CDK2 | <0.5 |
| CDK4 | 24.5 |
| CDK5 | 0.5 |
| CDK6 | 15.6 |
| Data compiled from multiple sources.[1][2] |
Broader Kinase Selectivity and Cross-Reactivity
While specific broad-panel kinase screening data for this compound is not publicly available, data from a closely related derivative, TMX-2172, offers significant insights into its potential cross-reactivity. A KINOMEscan profiling of TMX-2172 at a concentration of 1 µM revealed that 14 kinases were inhibited by more than 99%.[3][4] Among these, CDK2 was the only CDK potently inhibited.[3][4] Further proteomic analysis identified CDK2, CDK5, and Aurora A as the top kinases affected by TMX-2172.[3][4] Other kinases that showed some degree of degradation upon treatment with TMX-2172 included RSK1 (RPS6KA1), JNK2 (MAPK9), and STK33.[4] This suggests that while this compound is a potent CDK inhibitor, it may also exhibit activity against other kinases, particularly at higher concentrations.
The following diagram illustrates the primary signaling pathway of CDKs in cell cycle regulation, which is the main target of this compound.
Caption: Simplified CDK signaling pathway and the primary targets of this compound.
Comparison with Alternative Pan-CDK Inhibitors
To provide a broader context for the selectivity of this compound, this section compares its activity with two other well-characterized pan-CDK inhibitors: Flavopiridol and Dinaciclib.
Flavopiridol (Alvocidib) is a first-generation, broad-spectrum CDK inhibitor that has been extensively studied.[5][6] It inhibits a range of CDKs involved in both cell cycle control and transcription.[6] However, its clinical utility has been hampered by a narrow therapeutic window and off-target effects.[[“]]
Dinaciclib (SCH 727965) is a second-generation, highly potent inhibitor of several CDKs.[6][8] It generally exhibits greater potency and selectivity compared to Flavopiridol.[[“]]
The following table summarizes the IC50 values of this compound, Flavopiridol, and Dinaciclib against a panel of CDKs.
| Kinase | This compound IC50 (nM) | Flavopiridol IC50 (nM) | Dinaciclib IC50 (nM) |
| CDK1 | 0.9 | 30 | 3 |
| CDK2 | <0.5 | 40 | 1 |
| CDK4 | 24.5 | 20-40 | - |
| CDK5 | 0.5 | - | 1 |
| CDK6 | 15.6 | 60 | - |
| CDK9 | - | 20 | 4 |
| Data for Flavopiridol and Dinaciclib compiled from multiple sources.[2][9] A hyphen (-) indicates that data was not readily available in the reviewed sources. |
The following diagram illustrates a logical comparison of the selectivity profiles of this compound, Flavopiridol, and Dinaciclib.
Caption: Comparative selectivity profiles of this compound, Flavopiridol, and Dinaciclib.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust and reproducible biochemical assays. Below are detailed methodologies for two commonly employed kinase assays.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Steps:
-
Kinase Reaction Setup: A 5µl kinase reaction is performed in a 384-well plate containing the kinase, substrate, ATP, and the test compound (e.g., this compound) in 1X kinase buffer. The reaction is typically incubated at room temperature.
-
Reaction Termination and ATP Depletion: 5µl of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: 10µl of Kinase Detection Reagent is added. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the amount of ADP.
-
Signal Detection: After a 30-60 minute incubation at room temperature, the luminescence is measured using a plate-reading luminometer. The amount of ADP produced is correlated with kinase activity.[5][10]
LanthaScreen™ Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to the ATP site of a kinase.
Assay Principle:
The assay is based on the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. An inhibitor competing with the tracer for the ATP binding site will cause a decrease in the FRET signal.
Experimental Workflow:
References
- 1. Dinaciclib : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe TMX-2172 | Chemical Probes Portal [chemicalprobes.org]
- 5. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Dinaciclib - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. reactionbiology.com [reactionbiology.com]
TMX-3013 in Patient-Derived Xenograft Models: A Comparative Guide
In the landscape of precision oncology, patient-derived xenograft (PDX) models have emerged as a pivotal platform for evaluating novel therapeutic agents. These models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a more clinically relevant preclinical system by preserving the heterogeneity and microenvironment of the original tumor. This guide provides a comparative overview of the pan-cyclin-dependent kinase (CDK) inhibitor, TMX-3013, and its potential evaluation in PDX models, contextualized with alternative therapeutic strategies.
This compound: A Pan-CDK Inhibitor
This compound is a potent inhibitor of multiple cyclin-dependent kinases, which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. While specific data on the efficacy of this compound in PDX models is not publicly available, its in-vitro inhibitory profile suggests potential for broad anti-cancer activity.
Further research has utilized this compound as a foundational molecule for the development of proteolysis-targeting chimeras (PROTACs). One such derivative, TMX-2172, has been engineered to selectively degrade CDK2 and CDK5, showcasing how the this compound scaffold can be adapted for more targeted therapeutic approaches.[1]
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK1 | 0.9 |
| CDK2 | <0.5 |
| CDK4 | 24.5 |
| CDK5 | 0.5 |
| CDK6 | 15.6 |
This data reflects the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
The CDK Signaling Pathway
The cell cycle is a tightly regulated process orchestrated by the sequential activation of CDKs. These kinases, in complex with their cyclin partners, phosphorylate target proteins to drive the cell through its different phases. In many cancers, this pathway is dysregulated, leading to uncontrolled proliferation.
Caption: Simplified overview of the CDK-mediated cell cycle and points of inhibition by this compound.
Evaluating this compound in Patient-Derived Xenograft Models: A Proposed Protocol
To assess the in vivo efficacy of this compound, a robust PDX study is essential. The following protocol outlines a standard workflow for such an evaluation.
Experimental Workflow
Caption: A generalized workflow for assessing the efficacy of a therapeutic agent in PDX models.
Detailed Methodology
-
PDX Model Establishment:
-
Fresh tumor tissue is obtained from consenting patients.
-
The tissue is fragmented and surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor growth is monitored, and once a tumor reaches a specified volume (e.g., 1000-1500 mm³), it is passaged into new cohorts of mice for expansion.
-
-
Efficacy Study:
-
Once tumors in the expanded cohort reach a palpable size (e.g., 150-250 mm³), the mice are randomized into treatment and control groups.
-
Treatment groups would receive this compound at various doses, an alternative therapy, or a combination. The control group would receive a vehicle control.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study concludes when tumors reach a predetermined endpoint, or after a specified duration.
-
-
Data Analysis:
-
Primary endpoints include tumor growth inhibition and objective response rates.
-
Excised tumors can be analyzed by immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western blotting can be used to confirm the on-target effects of this compound by measuring the phosphorylation status of CDK substrates.
-
Comparative Landscape: Alternative Therapies
A key advantage of PDX models is the ability to conduct head-to-head comparisons of novel agents against standard-of-care or other emerging therapies. For a pan-CDK inhibitor like this compound, relevant comparators would depend on the tumor type from which the PDX model was derived.
CDK4/6 Inhibitors
In hormone receptor-positive (HR+) breast cancer, CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib (B560072) are the standard of care in combination with endocrine therapy. These agents are more selective than this compound, which could translate to a different efficacy and toxicity profile. A PDX study in an HR+ breast cancer model could directly compare the efficacy of this compound against a CDK4/6 inhibitor.
Targeted Therapies
For other cancer types with specific genomic alterations driving CDK dysregulation (e.g., CCNE1 amplification in some ovarian and gastric cancers), a comparison with therapies targeting other nodes in the oncogenic signaling network would be informative.
Conclusion
While direct efficacy data for this compound in patient-derived xenograft models is not yet in the public domain, its mechanism of action as a pan-CDK inhibitor warrants further investigation. The use of PDX models provides a powerful, clinically relevant platform to evaluate its potential anti-tumor activity and to draw meaningful comparisons with more selective CDK inhibitors and other targeted agents. The detailed protocols and comparative framework provided in this guide are intended to facilitate such preclinical studies, ultimately aiming to accelerate the development of more effective cancer therapies.
References
Comparative Analysis of TMX-3013 and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the CDK inhibitor TMX-3013 and its analogs. The following sections detail their biochemical potency, cellular activity, and the evolution of these compounds into selective protein degraders, supported by experimental data and methodologies.
Overview of this compound and its Analogs
This compound is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription.[1][2][3] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets. This compound and its analogs were developed from the pan-CDK inhibitor TMX-2039.[4][5] Structural modifications to the parent compound led to the development of analogs with altered selectivity profiles, such as TMX-3012 and TMX-3010.[4][5]
A significant advancement in this chemical series is their use as warheads for Proteolysis Targeting Chimeras (PROTACs). By linking these CDK inhibitors to an E3 ligase recruiting ligand, a new class of molecules was created that can induce the targeted degradation of specific CDKs. The most prominent of these is TMX-2172, a PROTAC derived from TMX-3010, which demonstrates selective degradation of CDK2 and CDK5.[4][6]
Data Presentation: Biochemical Inhibition and Cellular Degradation
The following tables summarize the quantitative data for this compound and its key analogs, including their inhibitory activity against a panel of CDKs and the degradation capabilities of the resulting PROTACs.
Table 1: Biochemical IC50 Values of this compound and Analogs against Cyclin-Dependent Kinases
| Compound | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) |
| This compound | 0.9 | <0.5 | 24.5 | 0.5 | 15.6 |
| TMX-3012 | 0.8 | 0.7 | 79.6 | 0.6 | 24.0 |
| TMX-3010 | 1.2 | 0.7 | 135.0 | 0.9 | 84.1 |
Data sourced from Teng et al., 2020.[4]
Table 2: Biochemical IC50 Values of PROTAC Analogs
| Compound | CDK1/cyclin B (nM) | CDK2/cyclin A (nM) | CDK5/p25 (nM) |
| TMX-2138 | 8.7 | 6.5 | 6.8 |
| TMX-2172 | 20.3 | 6.5 | 6.8 |
| TMX-2174 | 8.9 | 8.9 | Not Reported |
Data sourced from Teng et al., 2020.[4]
Table 3: Cellular Degradation Profile of TMX-2172
| Cell Line | Treatment | CDK2 Degradation | CDK5 Degradation | CDK1, CDK4, CDK6, CDK7, CDK9 Degradation |
| Jurkat | 250 nM for 6 hours | Yes | Yes | No |
| OVCAR8 | 250 nM for 6 hours | Yes | Yes | No |
Data interpretation from immunoblot analyses presented in Teng et al., 2020.[4][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against CDK enzymes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against a panel of CDK/cyclin complexes.
Materials:
-
Recombinant human CDK/cyclin enzymes (e.g., CDK1/CycB, CDK2/CycA, etc.)
-
Kinase substrate (e.g., a specific peptide substrate for the CDK of interest)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (e.g., this compound) dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar luminescent assay platform)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute this series in the kinase assay buffer to a 4x final assay concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate/ATP Preparation:
-
Prepare a 4x solution of the CDK/cyclin enzyme in kinase assay buffer. The optimal concentration should be determined empirically.
-
Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer. The ATP concentration is typically kept close to the Km for the specific kinase.
-
-
Assay Plate Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the 4x test compound dilutions.
-
Include "positive control" wells (with DMSO vehicle instead of inhibitor) and "negative control" wells (no enzyme).
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the 4x CDK/cyclin solution to all wells except the negative controls.
-
Immediately add 5 µL of the 2x substrate/ATP mixture to all wells.
-
Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average signal from the negative control wells from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cellular CDK Degradation Assay (Immunoblotting)
This protocol describes a general method for assessing the degradation of target proteins in cells following compound treatment.
Objective: To determine if treatment with PROTAC compounds leads to the degradation of target CDKs in a cellular context.
Materials:
-
Cell lines (e.g., Jurkat, OVCAR8)
-
Cell culture medium and supplements
-
Test compounds (e.g., TMX-2172) and controls (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking solution (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the target CDKs (e.g., anti-CDK2, anti-CDK5) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to an appropriate density.
-
Treat the cells with various concentrations of the test compound or DMSO vehicle for the desired time period (e.g., 6 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash twice with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane with blocking solution for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of the target proteins in treated versus control samples. Normalize the target protein band intensity to the loading control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified CDK signaling pathway in the G1/S phase transition of the cell cycle.
Experimental Workflow: From Inhibitor to Degrader
Caption: Logical workflow for the development of TMX-2172 from the parent inhibitor TMX-2039.
PROTAC Mechanism of Action
Caption: Mechanism of action for TMX-2172-mediated degradation of CDK2.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging approaches to CDK inhibitor development, a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of CDK2 and CDK5 Dual Degrader TMX-2172. | Semantic Scholar [semanticscholar.org]
- 4. promega.jp [promega.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the Anti-proliferative Effects of TMX-3013 in 3D Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transition from two-dimensional (2D) cell monolayers to three-dimensional (3D) culture models represents a significant leap forward in preclinical cancer research. 3D culture systems, such as tumor spheroids, more accurately recapitulate the complex microenvironment of solid tumors, including gradients of oxygen and nutrients, cell-cell interactions, and extracellular matrix deposition. This increased physiological relevance often translates to differences in drug sensitivity and resistance compared to 2D models, making 3D cultures a more predictive platform for evaluating anti-cancer therapeutics.[1] This guide provides a comparative overview of the anti-proliferative effects of TMX-3013, a potent Cyclin-dependent kinase (CDK) inhibitor, in the context of 3D cell culture, alongside established CDK inhibitors and standard chemotherapeutic agents.
Comparative Analysis of Anti-proliferative Activity
This compound is a multi-targeted CDK inhibitor with high potency against CDK1, CDK2, and CDK5, and to a lesser extent, CDK4 and CDK6. Its anti-proliferative activity stems from its ability to disrupt the cell cycle, a fundamental process in cancer cell proliferation. While direct comparative data for this compound in 3D culture models is not extensively available in the public domain, we can infer its potential efficacy by comparing its known inhibitory profile with that of well-characterized CDK4/6 inhibitors, such as Palbociclib (B1678290) and Ribociclib, which have been evaluated in 3D systems.
It is a common observation that higher drug concentrations are often required to achieve a significant anti-proliferative effect in 3D spheroids compared to 2D cell cultures.[1] This phenomenon is attributed to factors such as limited drug penetration into the spheroid core and the presence of quiescent or senescent cells in the inner layers.
Table 1: Comparative IC50 Values of CDK Inhibitors
| Compound | Target CDKs | Cell Line | 2D IC50 (nM) | 3D Spheroid IC50 | Reference |
| This compound | CDK1, CDK2, CDK5, CDK4, CDK6 | Various Cancer Cell Lines | 0.5 - 24.5 | Data not publicly available | [2] |
| Palbociclib | CDK4, CDK6 | Various Cancer Cell Lines | 9 - 11 | Similar to 2D in some studies | [3][4] |
| Ribociclib | CDK4, CDK6 | Various Cancer Cell Lines | 10 - 39 | Demonstrated profound growth inhibition | [4][5] |
| Abemaciclib (B560072) | CDK4, CDK6 | Various Cancer Cell Lines | 2 - 5 | Data suggests high potency | [4][6][7] |
Note: The IC50 values can vary significantly between different cell lines and experimental conditions.
Table 2: Qualitative Comparison of Anti-proliferative Effects in 3D Spheroid Models
| Compound | Class | General Effect in 3D Spheroids | Key Observations |
| This compound | Pan-CDK Inhibitor | Expected to inhibit spheroid growth and induce apoptosis | As a potent inhibitor of multiple CDKs crucial for cell cycle progression, this compound is anticipated to effectively reduce spheroid size and viability. |
| Palbociclib | CDK4/6 Inhibitor | Induces cell cycle arrest at the G1 phase, leading to a reduction in spheroid growth. | Effects in 3D cultures have been shown to be comparable to 2D cultures in some patient-derived models.[3] |
| Ribociclib | CDK4/6 Inhibitor | Demonstrates significant inhibition of spheroid growth over extended periods. | Effective in both sensitive and resistant cell line models.[8] |
| Doxorubicin (B1662922) | Anthracycline Chemotherapy | Induces apoptosis and necrosis, leading to a decrease in spheroid size and viability. | Often used as a positive control in 3D anti-proliferative assays.[9][10][11] |
| Cisplatin (B142131) | Platinum-based Chemotherapy | Causes DNA damage and induces apoptosis, resulting in reduced spheroid viability. | Another common positive control in 3D culture experiments.[12][13][14][15] |
Experimental Protocols
To validate the anti-proliferative effects of this compound and other compounds in a 3D culture system, a standardized experimental workflow is essential. The following protocols provide a general framework for spheroid formation, drug treatment, and viability assessment.
3D Tumor Spheroid Formation (Liquid Overlay Technique)
-
Cell Seeding: Seed cancer cells (e.g., 2,000-5,000 cells/well) in a 96-well ultra-low attachment (ULA) round-bottom plate. The optimal seeding density should be determined for each cell line to achieve spheroids of a desired size (typically 300-500 µm in diameter) within 72 hours.[1]
-
Incubation: Centrifuge the plate at a low speed (e.g., 1000 rpm for 5 minutes) to facilitate cell aggregation at the bottom of the well.[9] Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Spheroid Formation: Monitor spheroid formation daily using a light microscope. Uniform, compact spheroids should form within 48-72 hours.[1]
Drug Treatment of 3D Spheroids
-
Compound Preparation: Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Treatment: After spheroid formation (e.g., at 72 hours), carefully remove a portion of the existing medium from each well and replace it with the medium containing the test compounds. Include appropriate vehicle controls (medium with the same concentration of DMSO as the highest drug concentration).[16]
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 72 hours). The incubation time may vary depending on the compound and the research question.
Assessment of Anti-proliferative Effects
a) Spheroid Size Measurement:
-
Imaging: Capture brightfield images of the spheroids at regular intervals (e.g., every 24 hours) using an inverted microscope equipped with a camera.
-
Analysis: Measure the diameter or area of the spheroids using image analysis software. A reduction in spheroid size over time in the treated groups compared to the control group indicates an anti-proliferative or cytotoxic effect.
b) Cell Viability Assay (ATP-based):
-
Reagent Preparation: Use a commercially available 3D cell viability assay kit (e.g., CellTiter-Glo® 3D). Prepare the reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Measurement: Add the cell viability reagent to each well and mix thoroughly to lyse the cells and release ATP.[17] After a short incubation period, measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the data to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Signaling Pathways and Experimental Workflow
CDK Signaling Pathway
Cyclin-dependent kinases are key regulators of the cell cycle.[18] The binding of cyclins to their respective CDKs activates the kinase, which then phosphorylates downstream target proteins, driving the cell through the different phases of the cell cycle.[19] this compound, by inhibiting multiple CDKs, disrupts this process at several checkpoints, leading to cell cycle arrest and subsequent inhibition of proliferation.
Caption: this compound inhibits multiple CDKs, blocking cell cycle progression.
Experimental Workflow for 3D Spheroid Anti-proliferative Assay
The following diagram illustrates the key steps involved in assessing the anti-proliferative effects of a compound using a 3D spheroid model.
Caption: Workflow for testing anti-proliferative drugs in 3D spheroids.
Conclusion
Validating the anti-proliferative effects of novel compounds like this compound in 3D culture models is a critical step in the drug development pipeline. While direct comparative data for this compound in 3D systems remains to be published, its potent pan-CDK inhibitory profile suggests it holds significant promise as an anti-cancer agent. By employing robust and standardized 3D culture and assay methodologies, researchers can generate more physiologically relevant data to guide further preclinical and clinical development. The comparison with established CDK4/6 inhibitors and standard chemotherapeutics provides a valuable benchmark for evaluating the potential of this compound in a landscape of targeted and conventional cancer therapies.
References
- 1. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell facilitation promotes growth and survival under drug pressure in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reproduction of the Antitumor Effect of Cisplatin and Cetuximab Using a Three-dimensional Spheroid Model in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Navigating the Disposal of TMX-3013: A Procedural Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for TMX-3013 containing detailed disposal procedures could not be located. The following guidance is based on general best practices for the handling and disposal of research-grade chemical compounds with unknown or incomplete hazard information. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities. This document should be used as a supplementary resource to your institution's specific policies and procedures.
The proper disposal of any chemical is paramount to ensuring the safety of laboratory personnel and protecting the environment. For a compound like this compound, a potent CDK inhibitor used in research, a cautious and systematic approach is required in the absence of a specific SDS.[1][2] This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage this compound waste responsibly.
Step 1: Initial Hazard Assessment and Waste Identification
In the absence of an SDS, treat this compound and any materials it has contacted as hazardous waste.[3] A laboratory chemical is considered "waste" when you no longer intend to use it.[3]
-
Unused Product: Any remaining, unwanted, or expired this compound, whether in solid form or in solution, must be disposed of as chemical waste.
-
Contaminated Materials: All items that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes, but is not limited to:
-
Gloves
-
Pipette tips
-
Vials and tubes
-
Bench paper and absorbent materials
-
Wipes used for cleaning spills
-
-
Solutions: All solutions containing this compound must be collected for chemical waste disposal. Do not dispose of solutions containing this compound down the drain. [3][4][5]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][7]
-
Designate a Waste Container: Use a container that is chemically compatible with this compound and any solvents used. The container must be in good condition, with a secure, leak-proof screw cap.[6][7] It is often best to use the original container if it is in good condition.[6]
-
Label the Container: As soon as the first waste is added, label the container clearly.[6] The label must include:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound"
-
The names of any solvents or other chemicals mixed in the waste stream.
-
The date the waste was first added to the container.
-
-
Collect Waste Streams Separately:
-
Solid Waste: Collect contaminated items like gloves, tubes, and wipes in a designated, clearly labeled, puncture-resistant container or a durable, transparent bag intended for solid chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid waste container. Leave at least 10% of the volume as headspace to allow for expansion.[8]
-
Incompatible Chemicals: Do not mix this compound waste with other incompatible waste streams. For example, store acids and bases separately, and keep oxidizing agents away from organic compounds.[6][9]
-
Step 3: Safe Storage of Hazardous Waste
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[6][10]
-
The SAA must be at or near the point of waste generation.[10]
-
Keep waste containers securely closed except when adding waste.[4][10]
-
Store liquid waste containers in secondary containment (e.g., a tray or tub) to contain any potential leaks.[4][6]
-
Ensure the SAA is in a well-ventilated area and is regularly inspected for leaks or container degradation.[7]
Step 4: Arranging for Final Disposal
-
Contact Your EHS Department: Once your waste container is nearly full (e.g., ¾ full) or has been accumulating for a set period (e.g., six months), contact your institution's EHS department to schedule a waste pickup.[2][9]
-
Provide Necessary Information: Be prepared to provide the EHS department with all the information from your hazardous waste label.
-
Follow EHS Instructions: The EHS department will provide specific instructions for the pickup and final disposal of the waste in compliance with all federal, state, and local regulations.[7]
Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or flushed down the sanitary sewer. [3][4] Evaporation of chemical waste, even in a fume hood, is also strictly prohibited.[3]
General Chemical Waste Disposal Data
This table provides a summary of general guidelines for handling different categories of laboratory chemical waste.
| Waste Category | Hazard Characteristics | Recommended Container | Disposal Procedure |
| This compound (Solid) | Assumed Toxic, Potentially Bioactive | Labeled, sealed, puncture-resistant container | EHS Pickup |
| This compound (Solutions) | Assumed Toxic, Flammability depends on solvent | Labeled, sealed, chemically compatible container with secondary containment | EHS Pickup |
| Contaminated Labware | Assumed Toxic | Labeled, sealed, puncture-resistant container or designated chemical waste bag | EHS Pickup |
| Acids (Corrosive) | pH ≤ 2, Corrosive | Glass or plastic bottle (NO METAL), segregated from bases and flammables | EHS Pickup (or neutralization if permitted by EHS) |
| Bases (Corrosive) | pH ≥ 12.5, Corrosive | Glass or plastic bottle, segregated from acids | EHS Pickup (or neutralization if permitted by EHS) |
| Flammable Solvents | Flash point < 140°F (60°C) | Safety can or approved solvent bottle, stored in a flammable safety cabinet | EHS Pickup |
| Oxidizers | Can promote combustion of other materials | Glass or plastic bottle, segregated from flammable and organic materials | EHS Pickup |
| Reactive Chemicals | Unstable, may react violently with water or air | Varies by chemical; consult SDS and EHS | EHS Pickup |
Experimental Protocols and Workflows
As no specific experimental protocols for the disposal of this compound are available, the primary protocol is the administrative and engineering control process for managing hazardous waste. The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound in the absence of a specific SDS.
Caption: Logical workflow for the disposal of a research chemical without a specific SDS.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
